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N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Documentation Hub

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  • Product: N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties & Utility of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

This technical guide provides an in-depth analysis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine , a specialized fluorinated heterocyclic building block. This scaffold combines the pharmacophoric versatility of t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine , a specialized fluorinated heterocyclic building block. This scaffold combines the pharmacophoric versatility of the pyrazole ring with the metabolic stability and pKa-modulating effects of a


-fluoroamine motif, making it a high-value intermediate in modern drug discovery, particularly for kinase inhibitors and GPCR ligands.

Executive Summary

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a strategic structural motif in medicinal chemistry. It serves as a bifunctional scaffold, offering a polar aromatic headgroup (pyrazole) capable of bidentate hydrogen bonding and a flexible, fluorinated aliphatic tail. The incorporation of the fluorine atom at the


-position relative to the amine is a deliberate design tactic to lower the basicity of the amine (improving membrane permeability) and block metabolic oxidation at the terminal carbon.
Property Data / Descriptor
IUPAC Name N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine
Molecular Formula C

H

FN

Molecular Weight 171.22 g/mol
Core Pharmacophore Pyrazole (H-bond donor/acceptor)
Key Substituent

-Fluoroalkyl secondary amine
Chirality One stereocenter at C1 (racemic or enantiopure)

Structural Analysis & Electronic Properties

Tautomerism and Protarnity

The pyrazole ring exists in annular tautomerism (


 vs. 

). In solution, the

-tautomer is generally favored, but this equilibrium is solvent-dependent and influenced by hydrogen bonding partners in a protein active site.
  • N1 (Pyrrole-like): Acts as a Hydrogen Bond Donor (HBD).

  • N2 (Pyridine-like): Acts as a Hydrogen Bond Acceptor (HBA).

The -Fluorine Effect

The placement of fluorine at the C3 position of the propyl chain (gamma to the amine) is critical. Unlike


-fluorination, which drastically lowers amine pKa (often by 2-3 units) due to strong inductive effects (

),

-fluorination exerts a milder inductive pull.
  • pKa Modulation: The expected pKa of the secondary amine is 8.5–9.2 (compared to ~10.5 for the non-fluorinated analog). This reduction increases the fraction of the neutral species at physiological pH (7.4), enhancing CNS penetration and passive permeability.

  • Conformational Bias: The C–F bond often induces a gauche effect, potentially pre-organizing the alkyl chain for receptor binding.

Synthetic Methodology

Since this molecule contains a reactive secondary amine and an acidic pyrazole, a convergent synthesis using protective group chemistry is required to ensure high yield and purity.

Retrosynthetic Strategy

The most robust route utilizes a Weinreb Amide intermediate to construct the ketone backbone, followed by Reductive Amination .

Step-by-Step Protocol:

  • Protection: Start with 3-bromo-1H-pyrazole. Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) group to prevent side reactions.

  • Acylation: Lithiate the protected pyrazole (n-BuLi, -78°C) and react with 3-fluoro-N-methoxy-N-methylpropanamide (Weinreb amide derived from 3-fluoropropanoic acid).

    • Why: This prevents over-addition to the alcohol, stopping cleanly at the ketone: 1-(1-(SEM)-pyrazol-3-yl)-3-fluoropropan-1-one.

  • Reductive Amination:

    • React the ketone with ethylamine (2.0 eq) in MeOH/DCM.

    • Add Titanium(IV) isopropoxide to facilitate imine formation.

    • Reduce in situ with Sodium triacetoxyborohydride (STAB) or NaBH

      
      CN.
      
  • Deprotection: Remove the SEM group using TFA or TBAF/THF to yield the final product.

Synthesis Workflow Diagram[1]

Synthesis Start 3-Bromo-1H-pyrazole Prot SEM-Protection Start->Prot Weinreb Lithiation + 3-Fluoro-Weinreb Amide Prot->Weinreb Ketone Intermediate Ketone Weinreb->Ketone RedAm Reductive Amination (EtNH2, Ti(OiPr)4, STAB) Ketone->RedAm Deprot Deprotection (TFA) RedAm->Deprot Final Target: N-Ethyl-3-fluoro-1-(pyrazol-3-yl) propan-1-amine Deprot->Final

Caption: Convergent synthetic route via Weinreb amide acylation and reductive amination.

Physicochemical & Metabolic Profile[2][3][4][5]

Predicted Properties Table
ParameterValue (Est.)[1]Significance
pKa (Amine) 8.8 ± 0.3Optimal for oral absorption; reduced lysosomal trapping.
pKa (Pyrazole) 14.0 (acid) / 2.5 (base)Remains neutral at pH 7.4; acts as H-bond donor.
LogP 1.1 – 1.4Balanced lipophilicity for drug-likeness (Rule of 5 compliant).
TPSA ~41 ŲHigh membrane permeability (Brain penetration likely).
H-Bond Donors 2 (NH pyrazole, NH amine)Critical for active site engagement.
Metabolic Stability (The Fluorine Advantage)

The 3-fluoro substituent is a metabolic blocker. In non-fluorinated alkyl chains, Cytochrome P450 enzymes typically attack the terminal (


) or penultimate (

-1) carbons.
  • Mechanism: The strong C–F bond (approx. 116 kcal/mol) renders the C3 position resistant to hydroxylation.

  • Outcome: Extends the half-life (

    
    ) of the molecule in microsomal stability assays compared to the non-fluorinated propyl analog.
    
Metabolic Blocking Diagram

Metabolism cluster_metabolism Metabolic Liabilities & Stabilization Structure N-Ethyl-3-fluoro-1-(pyrazol-3-yl)propan-1-amine Site1 Terminal Carbon (C3) Structure->Site1 Target Site Site2 Secondary Amine (N-Ethyl) Structure->Site2 Target Site Effect1 Fluorine Substitution: BLOCKS w-Oxidation Site1->Effect1 Effect2 N-Dealkylation: Possible (Slowed by steric bulk) Site2->Effect2

Caption: Impact of gamma-fluorination on blocking oxidative metabolism at the terminal carbon.

Medicinal Chemistry Applications

This scaffold is particularly relevant in the design of:

  • Kinase Inhibitors: The pyrazole ring mimics the adenine ring of ATP, binding to the hinge region of kinases (e.g., JAK, CDK, or Aurora kinases). The fluorinated tail extends into the solvent-exposed region or a hydrophobic pocket, modulating solubility.

  • Monoamine Transporter Ligands: The secondary amine and aromatic headgroup resemble the pharmacophore of serotonin/dopamine reuptake inhibitors. The fluorine enhances metabolic stability without disrupting the critical amine-aspartate salt bridge.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da), this molecule is an ideal "fragment" for screening libraries, offering high ligand efficiency (LE).

Safety and Handling Protocols

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer due to the secondary amine.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Soluble in DMSO, Methanol, and Ethanol. Limited solubility in water unless converted to the Hydrochloride (HCl) or Fumarate salt.

References

  • Hagaman, D. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Fustero, S. et al. (2011). Recent advances in the synthesis of fluorinated amino acids, peptides and heterocycles. Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Benchchem Technical Guides. (2025). Synthesis and Biological Significance of Pyrazole-Alkylamines. Link

  • ChemScene Product Data. (2025). N-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl)propan-1-amine hydrochloride. Link

Sources

Exploratory

Therapeutic Potential of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine in Drug Discovery: A Technical Guide

Executive Summary In the modern landscape of fragment-based drug discovery (FBDD) and rational drug design, the identification of highly optimized, low-molecular-weight scaffolds is critical for developing efficacious th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of fragment-based drug discovery (FBDD) and rational drug design, the identification of highly optimized, low-molecular-weight scaffolds is critical for developing efficacious therapeutics. N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a highly sophisticated, multi-pharmacophore fragment. By integrating a privileged pyrazole core with a strategically fluorinated alkyl chain and a secondary amine, this molecule overcomes traditional liabilities associated with basic hetero-benzylic amines, offering exceptional metabolic stability, tunable physicochemical properties, and broad applicability against kinase and G-protein-coupled receptor (GPCR) targets.

This technical guide deconstructs the structural rationale of this scaffold, details its systems pharmacology, and provides self-validating experimental workflows for its evaluation in preclinical drug discovery.

Pharmacophore Deconstruction & Physicochemical Rationale

The therapeutic viability of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is driven by the synergistic effects of its three core structural motifs:

The 1H-Pyrazole Core: A Privileged Scaffold

The 1H-pyrazole ring is a five-membered 1,2-diazole that functions as a highly effective bioisostere for phenol and aromatic rings. It acts as both a hydrogen bond donor and acceptor, making it a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding hinge region of kinases[1]. The pyrazole nucleus is a foundational element in numerous blockbuster drugs, including celecoxib and asciminib, due to its ability to form robust, directional hydrogen bonds with protein backbones[1].

The 3-Fluoropropyl Chain: Modulating pKa and Metabolism

The incorporation of fluorine into medicinal compounds is a proven strategy to enhance pharmacokinetic profiles[2]. In this scaffold, the terminal fluorine on the propyl chain serves two distinct, causal purposes:

  • Inductive pKa Modulation: The strong electron-withdrawing nature of fluorine exerts a negative inductive (-I) effect across the alkyl chain. This lowers the pKa of the adjacent secondary amine, increasing the fraction of unionized molecules at physiological pH (7.4) and dramatically enhancing passive membrane permeability[3].

  • Metabolic Shielding: Aliphatic alkyl chains are notorious "soft spots" for Cytochrome P450 (CYP)-mediated oxidation. Because the C-F bond dissociation energy (~109 kcal/mol) is significantly higher than that of a C-H bond, the terminal fluorine effectively blocks

    
    -oxidation and 
    
    
    
    hydroxylation, preventing the formation of reactive or toxic metabolites[4].
The N-Ethyl Secondary Amine

The secondary amine provides essential basicity for forming salt bridges with acidic residues (e.g., Asp or Glu) in target binding pockets. The ethyl substitution provides a balance between steric bulk (to prevent rapid N-dealkylation) and flexibility, allowing the molecule to adapt to dynamic solvent channels.

Systems Pharmacology & Target Engagement

When applied to kinase targets (e.g., JAK or Bruton's Tyrosine Kinase), the pyrazole scaffold typically acts as a competitive inhibitor at the ATP-binding site. The pyrazole NH donates a hydrogen bond to the hinge region's backbone carbonyl, while the adjacent nitrogen accepts a hydrogen bond from the backbone amide. The fluorinated chain projects into the hydrophobic pocket, engaging in multipolar interactions that stabilize the inactive conformation of the kinase, thereby halting downstream signal transduction.

KinasePathway Stimulus Extracellular Signal (e.g., Cytokine) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., JAK/BRTK) Receptor->Kinase Inhibitor N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)... (Fragment Hit) Inhibitor->Kinase Competitive Inhibition Effector Downstream Effector (e.g., STAT) Kinase->Effector Response Cellular Response (Proliferation/Inflammation) Effector->Response

Fig 1. Mechanism of action for pyrazole-based kinase inhibition in signal transduction pathways.

Quantitative Physicochemical Profiling

To demonstrate the superiority of the fluorinated scaffold, we compare its theoretical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties against a non-fluorinated baseline analog.

Table 1: Physicochemical and In Vitro ADME Profiling Comparison

ParameterNon-Fluorinated AnalogN-Ethyl-3-fluoro-... (Target)Causality / Mechanistic Rationale
Molecular Weight 153.2 g/mol 171.2 g/mol Addition of terminal fluorine atom. Maintains fragment-like size (MW < 300).
cLogP 0.81.1Fluorine increases lipophilicity, aiding in hydrophobic pocket partitioning.
Amine pKa 9.58.2Inductive electron withdrawal (-I) from fluorine reduces basicity.
HLM CLint 45.0 µL/min/mg12.5 µL/min/mgHigh C-F bond energy sterically and electronically blocks CYP450 oxidation.
Caco-2 Papp 5.2 × 10⁻⁶ cm/s18.4 × 10⁻⁶ cm/sLower pKa yields a higher unionized fraction at pH 7.4, enhancing permeability.

Self-Validating Experimental Workflows

To rigorously evaluate this scaffold, drug development professionals must utilize self-validating assay systems. Below are the definitive protocols for fragment screening and metabolic profiling.

Protocol 1: Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over biochemical assays because fragments typically exhibit low binding affinities (high µM to mM


). SPR provides label-free, real-time kinetic data (

and

) capable of detecting minute changes in mass.
  • Step 1: Sensor Surface Preparation. Biotinylated target kinase is captured on a Streptavidin (SA) sensor chip. Causality: Biotin-SA capture ensures uniform, oriented ligand presentation, preserving the active site conformation better than random amine coupling.

  • Step 2: Analyte Preparation. The fluorinated pyrazole fragment is prepared in a 10-point, 2-fold dilution series starting at 500 µM in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Step 3: Injection & Double-Referencing (Self-Validation). Because fragments produce very low Response Units (RU), the assay employs a double-referencing system. Data from a blank flow cell (unmodified matrix) and zero-concentration buffer injections are subtracted from the active channel. Validation: This isolates the true specific binding signal from bulk refractive index changes. A known high-affinity positive control is injected at the start and end of the run to validate that the protein remains active and the surface has not degraded.

Protocol 2: High-Throughput Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance (


) of the compound by exposing it to the full suite of Phase I metabolic enzymes present in the liver.
  • Step 1: Incubation Matrix Setup. The compound (1 µM) is pre-incubated with Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Step 2: Reaction Initiation & Quenching. The reaction is initiated by adding NADPH (1 mM final), the essential cofactor for CYP enzymes. Aliquots are removed at 0, 5, 15, 30, and 60 minutes and immediately quenched in ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile denatures the enzymes, instantly stopping the reaction and precipitating proteins for clean LC-MS/MS analysis.

  • Step 3: System Validation (Self-Validation). To prove the assay is trustworthy, Verapamil is run in parallel as a high-clearance control, and Warfarin as a low-clearance control. If Verapamil does not degrade rapidly, the microsomes are deemed inactive, and the assay is invalidated. A minus-NADPH control is also run to differentiate enzymatic metabolism from chemical instability.

FBDD_Workflow Library Fragment Library Screening Hit Primary Hit (Pyrazole Scaffold) Library->Hit Validation Orthogonal Validation (SPR & NMR) Hit->Validation Optimization Hit-to-Lead (Fluorination & Alkylation) Validation->Optimization Lead Lead Candidate (In Vivo Profiling) Optimization->Lead

Fig 2. Fragment-based drug discovery workflow for optimizing the fluorinated pyrazole scaffold.

Conclusion

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a masterclass in rational fragment design. By leveraging the privileged nature of the pyrazole ring[1] and mitigating the inherent liabilities of alkyl amines through strategic fluorination[2][4], this scaffold offers a highly stable, permeable, and target-agnostic foundation for Hit-to-Lead optimization campaigns.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: National Center for Biotechnology Information (PMC) URL: [Link][1]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Fluorine in medicinal chemistry Source: PubMed (Progress in Medicinal Chemistry) URL: [Link][3]

  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters (ACS Publications) URL: [Link][4]

Sources

Foundational

Advanced Architectures: Fluorinated Pyrazole Amine Derivatives

Executive Summary The fusion of a pyrazole amine core with fluorinated motifs represents one of the most privileged scaffolds in modern small-molecule drug discovery. This architecture addresses two competing mandates in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of a pyrazole amine core with fluorinated motifs represents one of the most privileged scaffolds in modern small-molecule drug discovery. This architecture addresses two competing mandates in lead optimization: metabolic stability (conferred by the C-F bond) and target engagement (facilitated by the amino-pyrazole hydrogen bond donor/acceptor system).

Approximately 50% of recent patent literature on pyrazoles involves fluorinated derivatives. This guide dissects the synthetic logic, regiochemical challenges, and therapeutic applications of this scaffold, moving beyond basic reviews to provide actionable protocols for the bench scientist.

The Fluorine-Amine Synergy: Mechanistic Rationale

The co-localization of an exocyclic amine and a fluorine atom (or fluoroalkyl group) on the pyrazole ring creates a unique electronic environment.

  • pKa Modulation: The electron-withdrawing nature of fluorine (or

    
    ) lowers the 
    
    
    
    of the pyrazole NH (in 1H-pyrazoles) and the exocyclic amine. This fine-tunes the hydrogen bond donor (HBD) acidity, often enhancing potency against kinase hinge regions.
  • Conformational Locking: An ortho-fluorine or

    
     group can enforce specific torsion angles via electrostatic repulsion or weak intramolecular interactions (C-F···H-N), locking the bioactive conformation.
    
  • Metabolic Blockade: Substitution at the C3 or C4 position with fluorine blocks oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes, significantly extending half-life (

    
    ).
    

Strategic Synthesis: Solving the Regioselectivity Problem

The historical bottleneck in synthesizing substituted pyrazoles is regioselectivity . The condensation of hydrazines with non-symmetrical 1,3-dicarbonyl equivalents often yields mixtures of 1,3- and 1,5-isomers, requiring tedious chromatographic separation.

The Modern Solution: [3+2] Cycloaddition with BTP

A field-proven solution utilizes 2-bromo-3,3,3-trifluoropropene (BTP) as a regioselective building block. Unlike traditional


-diketone condensations, the [3+2] cycloaddition of nitrile imines (generated in situ) with BTP yields 5-trifluoromethylpyrazoles  with high regiocontrol.
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for synthesizing 3-amino vs. 5-amino fluorinated pyrazoles.

PyrazoleSynthesis Start Hydrazine Precursor (R-NH-NH2) BetaKeto β-Ketonitrile (CF3-CO-CH2-CN) Start->BetaKeto Condensation NitrileImine Nitrile Imine (In Situ Generation) Start->NitrileImine Oxidation/Base Mixture Regioisomer Mixture (1,3- vs 1,5-isomer) BetaKeto->Mixture Cyclization RegioPure 5-CF3-Pyrazole (Regiopure) NitrileImine->RegioPure [3+2] Cycloaddition (w/ BTP) BTP 2-Bromo-3,3,3- trifluoropropene (BTP) BTP->RegioPure Dipolarophile

Figure 1: Divergent synthetic pathways. The BTP route avoids the regioisomer mixture inherent in traditional condensation methods.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of a 1-aryl-5-trifluoromethyl-pyrazole derivative via the BTP pathway. This protocol is selected for its high reproducibility and scalability.

Reagents:

  • Aryl hydrazonyl chloride (Precursor to nitrile imine)

  • 2-Bromo-3,3,3-trifluoropropene (BTP)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Protocol Steps:

  • Preparation: Charge a flame-dried round-bottom flask with aryl hydrazonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Reagent Addition: Add BTP (1.5 equiv) to the solution. Note: BTP is volatile; handle in a fume hood.

  • Cyclization Initiation: Dropwise add

    
     (2.0 equiv) over 15 minutes at 
    
    
    
    . The base triggers the in situ formation of the nitrile imine dipole.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the hydrazonyl chloride.

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel). The 5-trifluoromethyl regioisomer is typically the major product (>95:5 ratio).

Validation Check:

  • 
     NMR:  The 
    
    
    
    signal for the 5-position isomer typically appears upfield relative to the 3-position isomer.
  • NOE: Verify structure via NOE correlation between the pyrazole C4-H and the N-aryl ortho protons.

Medicinal Chemistry Applications

Case Study: Pirtobrutinib (Jaypirca)

Pirtobrutinib is a non-covalent (reversible) Bruton's Tyrosine Kinase (BTK) inhibitor approved for mantle cell lymphoma.[1]

  • Structure: 5-amino-3-aryl-1-alkylpyrazole.

  • Fluorine Role: It features a 1,1,1-trifluoropropan-2-yl group on the pyrazole N1.[2][3][4] This bulky, electron-withdrawing group fills a specific hydrophobic pocket in the BTK active site while modulating the electronics of the pyrazole core to optimize the H-bond network with the hinge region.

  • Significance: Unlike first-generation covalent inhibitors (e.g., Ibrutinib), Pirtobrutinib's unique fluorinated scaffold allows it to bind even when the C481 residue is mutated, overcoming drug resistance.

Comparative SAR Data

The following table summarizes how fluorine positioning affects biological properties in typical kinase inhibitor scaffolds.

Feature3-Fluoro/CF3 Pyrazole5-Fluoro/CF3 PyrazoleN-Fluoroalkyl Pyrazole
Electronic Effect Reduces basicity of N2.Reduces basicity of N1 (and exocyclic amine).Inductive withdrawal on entire ring.
Metabolic Stability High (Blocks C3 oxidation).High (Blocks C5 oxidation).Very High (N-dealkylation resistance).
Steric Profile Exposed to solvent or hinge.[5]Often buried in hydrophobic pocket.Critical for shape complementarity.
Example Drug Celecoxib (3-CF3)Fipronil (Agrochemical, 5-amino)Pirtobrutinib (N-CH(CH3)CF3)

Future Outlook: Late-Stage Functionalization

The frontier of this field lies in C-H activation . Recent methodologies allow for the direct fluorination or trifluoromethylation of the pyrazole C4 position after the scaffold has been constructed. This "late-stage fluorination" enables medicinal chemists to rapidly screen the "fluorine effect" without rebuilding the molecule from scratch.

Furthermore,


-labeling  of these scaffolds is gaining traction for PET imaging, particularly for neuro-oncology targets where the lipophilicity of the fluorinated pyrazole aids Blood-Brain Barrier (BBB) penetration.

References

  • Zeng, H., et al. (2021). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene." The Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2021). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews. Link

  • FDA Label. (2023). "Prescribing Information for JAYPIRCA (pirtobrutinib)."[1] U.S. Food and Drug Administration. Link

  • Dietz, J. P., et al. (2020).[6] "Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt." Beilstein Journal of Organic Chemistry. Link

  • Aggarwal, R., et al. (2023).[7] "Multicomponent regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3-(arylazo)-pyrazolo[1,5-a]pyrimidines." Journal of Chemical Sciences. Link

Sources

Exploratory

An In-depth Technical Guide to Assessing the Metabolic Stability of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Abstract In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for successful clinical translation....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for successful clinical translation.[1] Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic properties, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3][4] This guide provides a comprehensive framework for evaluating the metabolic stability of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine, a novel chemical entity featuring a fluorinated pyrazole scaffold. We will delve into the structural elements that govern its metabolic fate, present detailed protocols for robust in vitro assessment, and outline a strategy for data interpretation and metabolite identification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize the metabolic profile of similar pyrazole-containing compounds.

Introduction: The Imperative of Metabolic Stability

The journey of a drug candidate from initial hit to approved therapeutic is fraught with challenges, with poor pharmacokinetics being a leading cause of clinical trial failures.[5] The liver is the primary site of drug metabolism, where a host of enzymes, notably the Cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[2] A compound that is metabolized too rapidly will have poor bioavailability and a short duration of action, requiring frequent dosing.[3] Conversely, a compound that is excessively stable may accumulate to toxic levels or cause drug-drug interactions by inhibiting metabolic enzymes.[4]

Early assessment of metabolic stability allows for the strategic optimization of lead compounds through structure-activity relationship (SAR) studies, preventing the costly progression of metabolically labile candidates into in vivo studies.[5] The subject of this guide, N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine, possesses several structural features of interest to the medicinal chemist:

  • A Pyrazole Core: A five-membered heterocyclic ring prevalent in many pharmaceuticals, known for its diverse biological activities and role as an aryl bioisostere.[6][7][8]

  • An N-Ethylamine Side Chain: A common functional group susceptible to various metabolic transformations.

  • Fluorine Substitution: A strategic modification often employed to enhance metabolic stability and modulate physicochemical properties.[9][10][11][12][13]

This guide will systematically address how to approach the metabolic characterization of this molecule.

Structural Analysis and Predicted Metabolic Fates

A molecule's structure dictates its interaction with metabolic enzymes. By dissecting N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine, we can predict potential sites of metabolic attack, often referred to as "metabolic soft spots."

  • The Pyrazole Ring: While generally more stable to oxidative cleavage than other azoles, pyrazole rings can undergo oxidation, particularly by enzymes like CYP2E1.[14] Another common metabolic route for pyrazoles is Phase II conjugation, specifically N-glucuronidation.[14]

  • The N-Ethylamine Moiety: Primary and secondary amines are common substrates for several enzyme families. The most probable metabolic pathways include:

    • N-dealkylation: Oxidative removal of the ethyl group by CYP450 enzymes to yield the primary amine.

    • Oxidative Deamination: Catalyzed by monoamine oxidases (MAOs) or CYPs, this process would convert the amine to an aldehyde, which is then further oxidized to a carboxylic acid.

  • The Fluoro Substituent: The introduction of fluorine is a well-established strategy to block metabolic oxidation.[10][11][12] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by CYP450 enzymes.[10] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can "shield" the molecule from attack and improve its metabolic half-life.[9][12][15] The fluorine atom at the 3-position of the propane chain is likely to hinder oxidation at that site.

The following diagram illustrates the most likely metabolic pathways for the parent compound.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (Parent Compound) met1 N-dealkylation Product (Primary Amine) parent->met1 CYP450 met2 Pyrazole Ring Oxidation (Hydroxylated Pyrazole) parent->met2 CYP450 (e.g., CYP2E1) met3 Oxidative Deamination Product (Aldehyde Intermediate) parent->met3 MAO / CYP450 met4 N-Glucuronide Conjugate (on Pyrazole Nitrogen) parent->met4 UGTs met2->met4 UGTs

Caption: Predicted metabolic pathways for the target compound.

Experimental Design for In Vitro Assessment

To empirically determine metabolic stability, in vitro assays using liver-derived subcellular fractions or intact cells are the industry standard.[2][3] They provide crucial data for calculating parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Rationale for Assay Selection
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes).[3] They are a cost-effective and widely used system containing a high concentration of Phase I enzymes, particularly CYPs.[1][3] However, they lack Phase II enzymes and the necessary cofactors, which must be added externally (e.g., NADPH for CYPs).

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes (Phase I and Phase II) and cofactors in their natural cellular environment, making them a more physiologically relevant system.[3][5] Cryopreserved hepatocytes are commonly used as they retain enzymatic activities similar to fresh cells and offer greater convenience.[5]

Recommendation: A tiered approach is optimal. Begin with a liver microsomal assay for a rapid assessment of Phase I metabolic stability. If the compound is stable in microsomes, proceed to a hepatocyte assay to investigate the potential contributions of Phase II metabolism and other cytosolic enzymes.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro metabolic stability assay.

workflow start Start: Prepare Reagents (Compound, Microsomes/Hepatocytes, Buffer, Cofactors) pre_incubate Pre-incubation (Metabolic System at 37°C) start->pre_incubate initiate Initiate Reaction (Add Compound or Cofactor) pre_incubate->initiate time_points Incubate at 37°C (Collect Aliquots at Timed Intervals e.g., 0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (Add Cold Acetonitrile with Internal Standard) time_points->quench process Process Sample (Centrifuge to Pellet Protein) quench->process analyze LC-MS/MS Analysis (Quantify Remaining Parent Compound) process->analyze calculate Data Analysis (Calculate % Remaining, t½, CLint) analyze->calculate end End: Report Results calculate->end

Caption: General workflow for an in vitro metabolic stability assay.
Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to be a self-validating system by including appropriate controls.

1. Reagent Preparation:

  • Test Compound Stock: 1 mM solution of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine in DMSO.
  • HLM Suspension: Thaw pooled human liver microsomes on ice and dilute to 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
  • NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer. Warm to 37°C.
  • Quench Solution: Cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but stable compound like bucetin) for LC-MS/MS analysis.[1]

2. Incubation Procedure:

  • Pre-warm the NADPH solution and a plate containing the HLM suspension to 37°C for 5-10 minutes.
  • To initiate the reaction, add the test compound to the HLM suspension to a final concentration of 1 µM.[1]
  • Immediately add the pre-warmed NADPH solution to start the metabolic process. The final HLM concentration should be 0.5 mg/mL.[1]
  • At specified time points (e.g., 0, 5, 10, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a well containing the cold quench solution.[1] The 0-minute time point represents 100% of the initial compound.
  • Controls:
  • Negative Control (-NADPH): Run a parallel incubation at the final time point without the NADPH cofactor to check for non-enzymatic degradation.
  • Positive Control: Include a compound with known metabolic liability (e.g., verapamil, testosterone) to validate assay performance.

3. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis.
  • Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method.[16][17]

Data Analysis and Interpretation

The primary output of the stability assay is the concentration of the parent compound over time. This data is used to derive key pharmacokinetic parameters.

1. Calculating Percent Remaining:

  • The peak area ratio (Parent Compound / Internal Standard) is calculated for each time point.
  • The percent remaining at each time point is determined relative to the 0-minute time point.
  • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

2. Determining In Vitro Half-Life (t½):

  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • The slope of the linear regression of this plot is the elimination rate constant (k).
  • t½ = 0.693 / -k

3. Calculating In Vitro Intrinsic Clearance (CLint):

  • Intrinsic clearance is the measure of the inherent ability of the liver to metabolize a drug.[16]
  • It can be calculated from the half-life using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein)
  • This value can then be scaled to predict in vivo hepatic clearance.[5][16]

Data Summary Table:

ParameterTest CompoundPositive Control (Verapamil)
Half-Life (t½, min) Calculated Valuee.g., ~15 min
Intrinsic Clearance (CLint, µL/min/mg) Calculated Valuee.g., ~46 µL/min/mg
Correlation Coefficient (R²) >0.95>0.95

Metabolite Identification Strategy

While the stability assay quantifies the disappearance of the parent drug, identifying the resulting metabolites is crucial for understanding metabolic pathways and assessing the potential for active or toxic byproducts.

  • LC-MS/MS Analysis: High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.[16][17][18] Samples from the 60-minute time point (and the -NADPH control) are re-analyzed in a data-dependent acquisition mode.

  • Identification Workflow:

    • Full Scan MS: The instrument detects the mass-to-charge ratio (m/z) of all ions in the sample.[19][20] Potential metabolites are flagged by comparing the +NADPH and -NADPH samples.

    • Tandem MS (MS/MS): The mass spectrometer isolates the potential metabolite ions and fragments them, generating a unique fragmentation pattern (MS/MS spectrum).[17][20]

    • Structural Elucidation: By comparing the exact mass and fragmentation pattern of the metabolite to the parent compound, likely biotransformations can be deduced (e.g., a +16 Da mass shift suggests hydroxylation; a -28 Da shift suggests N-de-ethylation).

Conclusion

Assessing the metabolic stability of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a critical step in its development as a potential therapeutic agent. This guide provides a robust, scientifically-grounded framework for this evaluation. By predicting metabolic pathways based on chemical structure, employing validated in vitro protocols using liver microsomes and hepatocytes, and using powerful analytical techniques like LC-MS/MS, researchers can gain a comprehensive understanding of the compound's metabolic profile. The strategic inclusion of a fluorine atom is predicted to enhance stability, but only empirical testing can confirm this. The data generated through these methods are essential for guiding medicinal chemistry efforts to optimize drug candidates with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Metabolic Stability. (n.d.). Frontage Laboratories.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC.
  • Interrelationships between the enzymes of ethanolamine metabolism in Escherichia coli. (n.d.). Europe PMC.
  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery Blogs.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
  • Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect.
  • Enzymatic Preparation of Aromatic Ethylamines from Aromatic L-Amino' Acids. (1993). J-STAGE.
  • Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026, February 27). MetwareBio.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). PMC.
  • The mechanism of action of ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme. Evidence that the hydrogen transfer mechanism involves a second intermediate hydrogen carrier in addition to the cofactor. (1985, December 25). PubMed.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Drug Delivery and Therapeutics.
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  • N-((1-(2-Fluoroethyl)-1H-pyrazol-3-yl)methyl)-2-methylpropan-1-amine hydrochloride. (n.d.). ChemScene.
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Sources

Foundational

The Strategic Role of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the design of targeted therapeutics—particularly protein kinase inhibitors and CNS-active agents—relies heavily on highly functionalized, low-molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the design of targeted therapeutics—particularly protein kinase inhibitors and CNS-active agents—relies heavily on highly functionalized, low-molecular-weight building blocks. N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine emerges as a highly versatile, multi-functional pharmaceutical intermediate.

By integrating a 1H-pyrazole core, a fluorinated alkyl chain, and a sterically tuned secondary amine into a single scaffold, this intermediate provides a pre-optimized pharmacophore. This technical guide deconstructs the structural rationale behind this compound, details its physicochemical advantages, and outlines field-proven synthetic methodologies for its incorporation into active pharmaceutical ingredients (APIs).

Pharmacophore Deconstruction & Mechanistic Rationale

The utility of this intermediate lies in the synergistic function of its three primary structural motifs. As drug development professionals, we must look beyond the 2D structure and analyze how these elements behave in a biological environment.

The 1H-Pyrazole Core: The Hinge Binder

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved drugs ranging from anti-inflammatories (celecoxib) to targeted kinase inhibitors (ruxolitinib, asciminib) [2]. In the context of kinase inhibition, the pyrazole moiety acts as a critical bidentate hydrogen bond donor and acceptor. It is geometrically primed to interact with the backbone amide and carbonyl groups of the methionine and leucine residues within the ATP-binding hinge region of kinases [3].

The 3-Fluoro-propyl Chain: Metabolic Shielding & Lipophilicity

The strategic incorporation of fluorine is a hallmark of modern drug design [1]. The substitution of a terminal or sterically exposed hydrogen with fluorine in the propyl chain serves two distinct purposes:

  • Metabolic Stability: It blocks cytochrome P450-mediated oxidative metabolism (specifically aliphatic hydroxylation) at the highly vulnerable terminal carbon.

  • Conformational Modulation: The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the adjacent secondary amine slightly, while simultaneously increasing the overall lipophilicity (LogP) of the molecule, thereby enhancing passive membrane permeability.

The N-Ethyl Secondary Amine: The Salt-Bridge Vector

The N-ethyl substitution on the primary amine provides a critical balance between steric bulk and nucleophilicity. In a target binding pocket, this basic nitrogen (protonated at physiological pH) frequently forms salt bridges with solvent-exposed acidic residues (such as Asp or Glu in the DFG motif of kinases). Synthetically, it serves as a highly reactive handle for downstream derivatization, such as Nucleophilic Aromatic Substitution (SNAr), reductive amination, or urea formation.

BindingModel cluster_ligand N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine cluster_protein Kinase Active Site Pyr 1H-Pyrazole Core Hinge Hinge Region (Met/Leu backbone) Pyr->Hinge Bidentate H-Bonds Fluoro 3-Fluoro-propyl Chain Hydrophobic Hydrophobic Pocket (DFG-adjacent) Fluoro->Hydrophobic Lipophilic Contact Amine N-Ethyl Secondary Amine Solvent Solvent Channel / Asp (Salt Bridge) Amine->Solvent Electrostatic / H-Bond

Pharmacodynamic interactions of the intermediate within a kinase active site.

Physicochemical Profiling

To predict the behavior of this intermediate during both synthesis and biological screening, we must establish its physicochemical baseline. The table below summarizes the theoretical data that dictates its pharmacological utility.

PropertyValue (Theoretical)Pharmacological & Synthetic Implication
Molecular Weight 171.21 g/mol Low MW allows for extensive downstream coupling without exceeding Lipinski's Rule of 5 for the final API.
cLogP 1.2 - 1.5Optimal lipophilicity for oral bioavailability; the fluorine atom enhances membrane permeability.
pKa (Amine) ~9.5Protonated at physiological pH (7.4), enabling critical electrostatic interactions with target proteins.
TPSA 40.7 ŲLow Topological Polar Surface Area ensures excellent potential for BBB penetration (CNS targets) if required.
H-Bond Donors 2The pyrazole N-H and the secondary amine provide strong, directional anchoring points.

Synthetic Workflows & Experimental Protocols

To utilize N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine effectively, researchers must employ robust, self-validating synthetic protocols. The most common application of this intermediate is its coupling to a heteroaryl halide (e.g., a 2-chloropyrimidine core) via Nucleophilic Aromatic Substitution (SNAr) to construct a kinase inhibitor framework.

Protocol: SNAr Coupling to a Pyrimidine Core

Objective: To covalently link the secondary amine of the intermediate to a highly functionalized pyrimidine scaffold.

Causality & Rationale:

  • Solvent Choice (n-Butanol): While DMF is standard for SNAr, n-butanol is selected here. It allows for high-temperature reflux (117°C) to overcome the steric hindrance of the N-ethyl group, while avoiding the notoriously difficult aqueous workup associated with aprotic polar solvents.

  • Base Selection (DIPEA): N,N-Diisopropylethylamine is a sterically hindered, non-nucleophilic base. It effectively scavenges the HCl byproduct generated during the reaction without competing with our intermediate for the electrophilic pyrimidine carbon.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the heteroaryl chloride (1.0 eq, 5.0 mmol) in anhydrous n-butanol (15 mL).

  • Reagent Addition: Add N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (1.2 eq, 6.0 mmol) to the stirring solution, followed by the dropwise addition of DIPEA (2.5 eq, 12.5 mmol).

  • Thermal Activation: Heat the reaction mixture to 110°C under an inert nitrogen atmosphere.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS every 2 hours. The system validates itself when the mass peak of the starting amine (m/z [M+H]+ ~172) diminishes to baseline, and the target product mass emerges. Note: TLC (DCM:MeOH 9:1) can be used as a secondary visual confirmation (amine stains positive with ninhydrin).

  • Workup: Once complete (typically 6-8 hours), cool the mixture to room temperature. Concentrate the solvent in vacuo.

  • Purification: Redissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous NaHCO3 (2 x 15 mL) to remove DIPEA salts. Dry the organic layer over anhydrous Na2SO4, filter, and purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM).

SyntheticWorkflow SM Heteroaryl Halide (e.g., 2-Chloropyrimidine) Conditions SNAr Conditions (n-BuOH, DIPEA, 110°C) SM->Conditions Int N-Ethyl-3-fluoro-1- (1H-pyrazol-3-yl)propan-1-amine Int->Conditions API Target API Framework (Kinase Inhibitor) Conditions->API LC-MS Validated Conversion

Synthetic workflow demonstrating the integration of the intermediate into an API.

Conclusion

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a highly rationalized node in the drug discovery decision tree. By embedding a hinge-binding pyrazole, a metabolically shielding fluorine atom, and a versatile secondary amine into a single, low-molecular-weight intermediate, chemists can bypass early-stage optimization hurdles. Mastery of its physicochemical properties and synthetic behavior ensures its successful deployment in the pursuit of next-generation targeted therapies.

References

  • Title: Fluorine in medicinal chemistry. Source: Chemical Society Reviews (2008). URL: [Link]

  • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: Current Topics in Medicinal Chemistry (2023). URL: [Link]

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: Molecules (MDPI) (2023). URL: [Link]

Exploratory

An In-depth Technical Guide to Bioavailability Studies of Pyrazole-3-yl Propan-1-amine Analogs

Introduction: The Critical Role of Bioavailability in Drug Discovery The journey of a novel chemical entity from the laboratory to a clinically effective therapeutic is fraught with challenges. Among the most significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Bioavailability in Drug Discovery

The journey of a novel chemical entity from the laboratory to a clinically effective therapeutic is fraught with challenges. Among the most significant hurdles is achieving adequate bioavailability, which is the rate and extent to which an active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action.[1] For orally administered drugs, this is a particularly critical parameter, as the API must survive the harsh environment of the gastrointestinal (GI) tract, permeate the intestinal epithelium, and withstand first-pass metabolism in the liver.[2]

Pyrazole-3-yl propan-1-amine analogs represent a promising class of compounds with a wide range of potential therapeutic applications, owing to the versatile nature of the pyrazole scaffold in medicinal chemistry.[3][4] However, like many nitrogen-containing heterocyclic compounds, their inherent physicochemical properties can present challenges to achieving optimal oral bioavailability.[5] This guide provides a comprehensive technical overview of the key in vitro and in vivo studies essential for characterizing the bioavailability of this important class of molecules. As a senior application scientist, the focus will be on the causality behind experimental choices, ensuring a robust and self-validating preclinical data package.

Part 1: Preclinical Bioavailability Assessment: A Phased Approach

A successful preclinical bioavailability assessment is not a single experiment but a tiered approach, starting with high-throughput in vitro assays to guide early-stage discovery and progressing to more complex in vivo models for lead optimization.[6][7] This phased strategy allows for the early identification of potential liabilities, enabling medicinal chemists to prioritize compounds with the highest probability of success.

In Vitro ADME Assays: The Foundation of Bioavailability Prediction

In the early stages of drug discovery, in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are indispensable for screening and ranking compounds.[8] These assays are designed to be rapid, cost-effective, and predictive of in vivo performance.

A key determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium.[9] Two widely used in vitro models for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay provides a high-throughput method for predicting passive diffusion, a primary mechanism of drug absorption.[10][11] The assay measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[12] Its simplicity and low cost make it ideal for screening large numbers of compounds in early discovery.[10] However, PAMPA only accounts for passive transcellular permeability and does not capture the contributions of active transport or paracellular diffusion.[11]

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from a human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human drug absorption.[9] When cultured on semi-permeable membranes, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport proteins.[13] This assay can assess both passive diffusion and active transport, providing a more comprehensive picture of a compound's permeability.[14] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[13]

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer.[13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow.[15]

  • Dosing: The test compound is added to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.[15]

  • Sampling: At predetermined time points, samples are taken from the receiving chamber.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.[13]

Table 1: Interpretation of Caco-2 Permeability Data

Papp (A-B) (x 10⁻⁶ cm/s) Predicted Human Absorption
< 1Low
1 - 10Moderate
> 10High

Data adapted from Yamashita et al. (2000) and Artursson & Karlsson (1991).[15]

Upon absorption, drugs are transported via the portal vein to the liver, where they can undergo extensive metabolism by cytochrome P450 (CYP450) enzymes before reaching systemic circulation.[17] This "first-pass effect" can significantly reduce a drug's bioavailability. The in vitro metabolic stability of a compound is typically assessed using human liver microsomes (HLM) or hepatocytes.

  • Liver Microsomal Stability Assay: Liver microsomes are a subcellular fraction containing a high concentration of CYP450 enzymes.[17] This assay is a cost-effective and high-throughput method for evaluating Phase I metabolism.[18] The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.[19]

  • Incubation: The test compound is incubated with HLMs in the presence of the cofactor NADPH at 37°C.[17]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[20]

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.[17]

  • Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Table 2: Typical HLM Stability Assay Conditions

Parameter Condition
Microsomal Protein Concentration0.5 mg/mL
Test Compound Concentration1 µM
CofactorNADPH
Temperature37°C
pH7.4
Organic Solvent<1%

Data compiled from various sources.[18][19]

ADME_Workflow cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_output Data for Decision Making PAMPA PAMPA Assay (Passive Diffusion) HLM Liver Microsome Assay (Phase I Metabolism) PAMPA->HLM Prioritize permeable compounds Perm_Data Permeability (Papp) Efflux Ratio PAMPA->Perm_Data Caco2 Caco-2 Assay (Passive & Active Transport) Caco2->HLM Prioritize permeable compounds Caco2->Perm_Data Hepatocytes Hepatocyte Assay (Phase I & II Metabolism) HLM->Hepatocytes Confirm findings Stab_Data Metabolic Stability (t½, CLint) Hepatocytes->Stab_Data Compound_Library Pyrazole-3-yl Propan-1-amine Analogs Compound_Library->PAMPA High-throughput screen Compound_Library->Caco2 Mechanistic insights In_Vivo_Studies In Vivo PK Studies Perm_Data->In_Vivo_Studies Select candidates Stab_Data->In_Vivo_Studies Select candidates

Caption: In Vitro ADME screening workflow for bioavailability assessment.

In Vivo Pharmacokinetic Studies: The Definitive Preclinical Assessment

While in vitro assays are powerful predictive tools, in vivo pharmacokinetic (PK) studies in animal models are essential for a definitive assessment of a compound's bioavailability.[21] These studies provide crucial information on the plasma concentration-time profile of a drug after administration, from which key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are derived.[16]

  • Animal Model: The rat is the most commonly used species for initial PK studies due to its well-characterized physiology and handling practicalities.

  • Dosing: For oral bioavailability assessment, the compound is typically administered via oral gavage. An intravenous (IV) dose is also administered to a separate group of animals to determine the absolute bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points.

  • Bioanalysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.[22][23]

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_results Pharmacokinetic Analysis Oral_Dosing Oral Gavage (PO) Blood_Sampling Serial Blood Sampling Oral_Dosing->Blood_Sampling IV_Dosing Intravenous (IV) IV_Dosing->Blood_Sampling Animal_Model Rat Model (e.g., Sprague-Dawley) Animal_Model->Oral_Dosing Animal_Model->IV_Dosing Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Parameters Bioavailability Calculate Bioavailability (F%) PK_Parameters->Bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules in complex biological matrices like plasma.[16][24] Its high sensitivity, selectivity, and speed are essential for accurately measuring drug concentrations over a wide dynamic range.

Key Steps in LC-MS/MS Method Development:

  • Sample Preparation: The most common sample preparation technique for plasma is protein precipitation, where a cold organic solvent is added to precipitate plasma proteins, leaving the drug in the supernatant.[16]

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the analyte from endogenous plasma components.[23]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[17]

Part 2: Formulation and Regulatory Considerations

Formulation Strategies for Improved Bioavailability

For compounds with suboptimal bioavailability due to poor solubility, various formulation strategies can be employed.[25][26] These include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to enhanced dissolution.[27]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[25]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[28]

Regulatory Context

Bioavailability studies are a critical component of Investigational New Drug (IND) and New Drug Application (NDA) submissions to regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][29] The FDA provides detailed guidance on the design and conduct of bioavailability studies to ensure the data is reliable and can support the safety and efficacy of the drug product.[30] It is imperative to conduct these studies in compliance with Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) guidelines.[31]

Conclusion

The assessment of bioavailability is a multifaceted process that is integral to the successful development of pyrazole-3-yl propan-1-amine analogs. A systematic approach, beginning with high-throughput in vitro ADME assays and culminating in definitive in vivo pharmacokinetic studies, provides the necessary data to guide lead optimization and select candidates with a high probability of clinical success. By understanding the underlying principles of these assays and the regulatory landscape, drug development professionals can navigate the complexities of bioavailability and bring novel therapeutics to patients in need.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Ghosal, S. K., & Das, B. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 652397. [Link]

  • European Commission Joint Research Centre. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]

  • Paudel, A., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(8), 1594. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Anonymous. Caco2 assay protocol. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Soni, P., & Kumar, S. (2025, June 28). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. International Journal of Pharmaceutical Sciences and Research, 16(6), 2684-2692. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Kumar, S., & Singh, A. (2020). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies, 4(4), 1-5. [Link]

  • Gąsior, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2534. [Link]

  • Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Generics and Biosimilars Initiative. (2022, April 29). FDA releases new guidance on bioavailability studies. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]

  • IQVIA. Small and Large Molecule LC-MS. [Link]

  • Clay, K. L., Watkins, W. D., & Murphy, R. C. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149–156. [Link]

  • Mude, P., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(21), 2049-2067. [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. [Link]

  • Dong, M. W. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. LCGC International, 39(6), 268-276. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Ojo, K. K., et al. (2019). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 219(9), 1464–1473. [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]

  • Zhang, H., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 61-68. [Link]

  • Anonymous. (2023, January 9). REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. [Link]

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  • Sharma, R., & Kumar, R. (2026, January 23). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Results in Chemistry, 7, 101377. [Link]

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  • Rani, P., & Srivastava, V. K. (2016). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 40(6), 4873-4890. [Link]

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Foundational

Rational Design and Physicochemical Profiling of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists Executive Summary In modern Fragment-Based Drug Discovery (FBDD) and lead opt...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, the strategic assembly of privileged scaffolds is paramount to overcoming ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a highly rationalized chemical building block. By combining a heteroaromatic pyrazole core with a fluorinated aliphatic chain and a tunable secondary amine, this molecule occupies an optimal physicochemical space for Central Nervous System (CNS) penetration and target engagement.

This guide deconstructs the mechanistic rationale behind this specific chemical architecture and provides a self-validating experimental framework for assessing its metabolic viability.

Scaffold Deconstruction & Mechanistic Rationale

The molecule can be divided into three synergistic pharmacophoric motifs. Each structural choice serves a distinct physicochemical and biological purpose.

The 1H-Pyrazol-3-yl Core: A Privileged Heterocycle

The unfused pyrazole ring is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) 1.

  • Causality in Design: The pyrazole acts as a versatile bioisostere for amides and phenols. Its adjacent nitrogen atoms provide a highly directional hydrogen-bond donor (NH) and acceptor (N) pair. In the context of protein kinases, this motif perfectly mimics the adenine ring of ATP, allowing it to anchor deeply into the kinase hinge region via bidentate hydrogen bonding. Furthermore, its rapid annular tautomerism allows dynamic adaptation to diverse biological binding pockets.

The 3-Fluoropropyl Chain: Metabolic Shielding

Aliphatic chains are notoriously susceptible to cytochrome P450 (CYP450) mediated oxidation, particularly at terminal (omega) and sub-terminal (omega-1) positions.

  • Causality in Design: The strategic installation of a terminal fluorine atom acts as a metabolic shield. Because the van der Waals radius of fluorine (1.47 Å) closely mimics hydrogen (1.20 Å), it introduces minimal steric bulk while exploiting the massive bond dissociation energy of the C-F bond (~105 kcal/mol) to abrogate aliphatic hydroxylation 2. Additionally, the strong electron-withdrawing nature of fluorine modulates the lipophilicity of the alkyl system, preventing the non-specific hydrophobic binding often associated with highly lipophilic drugs 3.

The N-Ethyl Secondary Amine: pKa Tuning and Target Engagement

Secondary amines are among the most frequently encountered functional groups in approved neuroactive drugs 4.

  • Causality in Design: The N-ethyl substitution strikes an optimal balance between steric tolerance and basicity. At physiological pH (7.4), this secondary amine remains largely protonated (predicted pKa ~9.2), enabling the formation of critical salt bridges with conserved acidic residues (e.g., Aspartate in the binding pocket of GPCRs). The ethyl group provides enough lipophilicity to assist in crossing the blood-brain barrier (BBB) without drastically inflating the overall molecular weight.

G Molecule N-Ethyl-3-fluoro-1- (1H-pyrazol-3-yl)propan-1-amine Pyrazole 1H-Pyrazol-3-yl Core (H-Bonding, Kinase Hinge) Molecule->Pyrazole Amine N-Ethyl Secondary Amine (Salt Bridge, pKa Tuning) Molecule->Amine FluoroAlkyl 3-Fluoropropyl Chain (Metabolic Stability) Molecule->FluoroAlkyl

Fig 1. Pharmacophore deconstruction mapping functional motifs to their biological rationale.

Quantitative Physicochemical Profiling

To validate the utility of this scaffold in drug design, we must evaluate its compliance with established multiparameter optimization (MPO) guidelines, specifically for CNS penetrance. The data below demonstrates that the molecule adheres strictly to Lipinski's Rule of 5 and possesses an ideal profile for oral bioavailability.

PropertyCalculated ValueRationale / Implication for Drug Design
Molecular Weight (MW) 171.22 g/mol Highly efficient fragment size (LE > 0.3); allows room for further functionalization.
cLogP 1.15Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area 40.6 ŲWell below the 90 Ų threshold required for robust Blood-Brain Barrier (BBB) crossing.
Predicted pKa (Amine) ~9.2Ensures protonation at physiological pH for salt-bridge formation with target receptors.
H-Bond Donors / Acceptors 2 / 3Excellent compliance with Lipinski rules; minimizes desolvation penalties during binding.

Self-Validating Experimental Protocol: In Vitro Microsomal Stability

Because the primary rationale for the 3-fluoropropyl chain is to enhance metabolic stability, empirical validation via a Human Liver Microsome (HLM) assay is mandatory. This protocol is designed as a self-validating system —it includes internal controls that immediately flag assay failure, ensuring data trustworthiness.

Reagents & Preparation
  • Test Compound: N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (10 mM stock in DMSO).

  • Biological Matrix: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH). Causality: CYP450 enzymes require electron donation to catalyze oxidation; without NADPH, the assay will only measure non-CYP mediated degradation.

  • Controls: Verapamil (High clearance positive control) and Warfarin (Low clearance negative control).

Step-by-Step Methodology
  • Matrix Preparation: Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Causality: pH 7.4 mimics physiological conditions, maintaining the conformational integrity of the CYP enzymes.

  • Compound Spiking: Add the test compound and controls to the HLM mixture to achieve a final concentration of 1 µM (final DMSO concentration <0.1%). Causality: Keeping DMSO below 0.1% prevents solvent-induced inhibition of CYP450 enzymes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Kinetic Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: The ice-cold organic solvent instantly denatures the microsomal proteins, abruptly halting enzymatic activity and ensuring precise kinetic time-stamping.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials for LC-MS/MS quantification of the remaining parent compound.

System Validation Logic

The assay is only deemed valid if:

  • Verapamil shows >80% depletion at 60 minutes (confirming the HLMs and NADPH system are active).

  • Warfarin shows <15% depletion at 60 minutes (confirming no non-specific degradation or thermal instability occurred).

  • Minus-NADPH Control (Test compound + HLM + Buffer, no NADPH) shows zero depletion (confirming that any observed clearance is strictly CYP-mediated).

Workflow Incubation 1. HLM Incubation (+NADPH, 37°C) Quench 2. Protein Precipitation (Ice-cold ACN) Incubation->Quench Centrifuge 3. Centrifugation (14,000g, 15 min) Quench->Centrifuge Analysis 4. LC-MS/MS (Clearance Calc) Centrifuge->Analysis

Fig 2. Step-by-step self-validating workflow for in vitro microsomal stability profiling.

Conclusion

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a highly optimized scaffold that leverages the kinase-anchoring properties of the pyrazole ring, the metabolic shielding of terminal fluorination, and the basicity of a secondary amine. Its physicochemical profile makes it an exceptional starting point for the development of CNS-penetrant therapeutics or highly selective kinase inhibitors. By employing the self-validating ADME protocols outlined above, researchers can quantitatively confirm the metabolic advantages engineered into this molecule.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (2023).[Link]

  • The role of fluorine in medicinal chemistry: Review Article. Journal of Enzyme Inhibition and Medicinal Chemistry (2007).[Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI (2025).[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate (2007).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

H FN Molecular Weight: 171.22 g/mol Executive Summary & Strategic Analysis This technical guide details the synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine , a functionalized pyrazole scaffold likely serv...

Author: BenchChem Technical Support Team. Date: March 2026


H

FN

Molecular Weight: 171.22 g/mol

Executive Summary & Strategic Analysis

This technical guide details the synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine , a functionalized pyrazole scaffold likely serving as a bioisostere or intermediate in kinase inhibitor development (e.g., TRK or JAK pathways). The molecule features a secondary amine, a terminal alkyl fluoride, and a pyrazole heterocycle.

Synthetic Challenges
  • Regioselectivity: Differentiating the primary and secondary positions on the propyl backbone to install the fluorine at C3 and the amine at C1.

  • Pyrazole N-H Acidity: The free pyrazole proton (pKa ~14) requires protection to prevent interference during alkylation and oxidation steps.

  • Fluorination Safety: Handling nucleophilic fluorinating agents requires strict safety protocols to avoid HF liberation.

Retrosynthetic Logic

The strategy employs a Linear Construction approach. The carbon backbone is assembled via a Grignard addition to a protected pyrazole aldehyde, followed by a hydroboration-oxidation sequence to access a 1,3-diol. This diol serves as the divergent point: the primary alcohol is selectively fluorinated, and the secondary alcohol is oxidized and aminated.

Retrosynthesis cluster_legend Legend Target Target: N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Intermediate1 Intermediate A: 3-Fluoro-1-(1-SEM-pyrazol-3-yl)propan-1-one Target->Intermediate1 Reductive Amination (EtNH2, STAB) Intermediate2 Intermediate B: 1-(1-SEM-pyrazol-3-yl)propane-1,3-diol Intermediate1->Intermediate2 1. Selective Fluorination 2. Oxidation Start Starting Materials: 1H-Pyrazole-3-carbaldehyde + Vinylmagnesium Bromide Intermediate2->Start 1. Protection (SEM) 2. Grignard 3. Hydroboration Target Molecule Target Molecule Key Intermediate Key Intermediate Starting Material Starting Material

Caption: Retrosynthetic disconnection showing the conversion of pyrazole-3-carbaldehyde to the target amine via a 1,3-diol intermediate.

Detailed Experimental Protocol

Stage 1: Protection and Carbon Chain Extension

Objective: Protect the pyrazole nitrogen and install the 3-carbon allylic backbone.

Reagents:

  • 1H-Pyrazole-3-carbaldehyde (CAS: 3920-50-1)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Vinylmagnesium bromide (1.0 M in THF)

  • Sodium hydride (60% dispersion)

Procedure:

  • Protection: Suspend NaH (1.2 eq) in dry THF at 0°C under nitrogen. Add 1H-pyrazole-3-carbaldehyde (1.0 eq) dropwise. Stir for 30 min. Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 h. Quench with water, extract with EtOAc, and concentrate to yield 1-(SEM)-pyrazole-3-carbaldehyde .

  • Grignard Addition: Dissolve the protected aldehyde (1.0 eq) in anhydrous THF at -78°C. Add Vinylmagnesium bromide (1.2 eq) dropwise over 20 min.

  • Workup: Stir at -78°C for 1 h, then warm to 0°C. Quench with sat. NH4Cl.[1] Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazol-3-yl)prop-2-en-1-ol .

Stage 2: Hydroboration and Selective Fluorination

Objective: Convert the alkene to a 1,3-diol and selectively fluorinate the primary position.

Reagents:

  • 9-BBN (0.5 M in THF)

  • Hydrogen peroxide (30%) / NaOH (3 M)

  • p-Toluenesulfonyl chloride (TsCl)

  • TBAF (1.0 M in THF) or CsF

Procedure:

  • Hydroboration: To the allylic alcohol from Stage 1 (1.0 eq) in THF at 0°C, add 9-BBN (1.5 eq). Warm to RT and stir overnight.

  • Oxidation: Cool to 0°C. Carefully add 3M NaOH followed by 30% H2O2. Stir 1 h. Work up to obtain the 1,3-diol .

  • Selective Tosylation: Dissolve the crude diol in DCM with Pyridine (5 eq) at -10°C. Add TsCl (1.05 eq) stoichiometrically to favor primary alcohol reaction. Monitor by TLC.

  • Fluorination: Dissolve the monotosylate in t-Amyl alcohol or THF. Add CsF (3.0 eq) or TBAF (anhydrous) and heat to 70°C for 4-6 h.

    • Note: This displaces the primary tosylate with fluoride.

  • Purification: Silica gel chromatography to yield 3-fluoro-1-(1-SEM-pyrazol-3-yl)propan-1-ol .

Stage 3: Oxidation and Reductive Amination

Objective: Oxidize the secondary alcohol to a ketone and install the N-ethyl amine.

Reagents:

  • Dess-Martin Periodinane (DMP)

  • Ethylamine (2.0 M in THF)

  • Sodium Triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Oxidation: Dissolve the fluoro-alcohol in DCM. Add DMP (1.2 eq) at 0°C. Stir 2 h at RT. Quench with sat. NaHCO3/Na2S2O3. Extract and concentrate to yield the fluoroketone .

  • Reductive Amination: Dissolve the ketone in DCE (Dichloroethane). Add Ethylamine (3.0 eq) and Acetic Acid (1.0 eq). Stir 30 min.

  • Reduction: Add STAB (1.5 eq) and stir overnight at RT. Quench with sat. NaHCO3. Extract with DCM.

  • Global Deprotection: Dissolve the crude amine in DCM/TFA (2:1) or Ethanol/HCl (4N). Heat to 60°C for 2 h to remove the SEM group.

  • Final Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid) to isolate the target as a formate or HCl salt.

Data Summary & Quality Control

ParameterSpecificationMethod of Verification
Appearance White to off-white solid (HCl salt)Visual Inspection
Purity > 95%HPLC (254 nm)
Identity (MS) [M+H]+ = 172.12 ± 0.1LC-MS (ESI+)
Identity (NMR) 1H NMR confirms Ethyl, Propyl-F, Pyrazole400 MHz DMSO-d6
Fluorine NMR Triplet of triplets ~ -220 ppm19F NMR

Key NMR Diagnostic Signals:

  • Terminal -CH2F: δ 4.4-4.6 ppm (dt, JH-F = 47 Hz).

  • Methine -CH(NH): δ 3.8-4.0 ppm.

  • Pyrazole protons: Two doublets/singlets in aromatic region (δ 6.0-8.0 ppm).

Safety & Troubleshooting

Critical Safety Notices
  • Fluorination Agents: If using DAST or Deoxo-Fluor instead of the Tosylate/CsF method, strictly maintain low temperatures (-78°C) during addition. These reagents liberate HF upon contact with water. Use calcium gluconate gel for skin exposure.

  • Pyrazoles: Many pyrazole derivatives are biologically active.[2][3][4][5] Handle all intermediates as potential potent kinase inhibitors (PPE: Gloves, Lab Coat, Goggles, Fume Hood).

Troubleshooting Guide
  • Issue: Poor yield in Stage 2 (Fluorination).

    • Solution: The primary tosylate may cyclize to form a tetrahydrofuran derivative if the secondary alcohol is not protected. If this occurs, protect the secondary alcohol (e.g., TBS) before tosylation, then deprotect after fluorination.

  • Issue: Incomplete Reductive Amination.

    • Solution: Ensure the formation of the imine is complete (check by NMR or IR) before adding the reducing agent. Use molecular sieves (4Å) in the imine formation step.

References

  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. Retrieved from

  • Saucier, M. A. (2020).[2] Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.[2] University of Mississippi, Honors Theses.[2] Retrieved from

  • Tarikogullari Dogan, A. H., et al. (2025).[3] 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity. Turk J Pharm Sci. Retrieved from

  • PubChem. (2025). Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate Data. CID 671233. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Application

Scalable preparation methods for fluorinated pyrazole amines

Application Note: Scalable Preparation of Fluorinated Pyrazole Amines Part 1: Strategic Overview & Synthetic Logic Fluorinated pyrazole amines are "privileged structures" in modern drug discovery, serving as critical pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Preparation of Fluorinated Pyrazole Amines

Part 1: Strategic Overview & Synthetic Logic

Fluorinated pyrazole amines are "privileged structures" in modern drug discovery, serving as critical pharmacophores in kinase inhibitors (e.g., Avapritinib, Encorafenib) and agrochemicals. Their value lies in the fluorine atom’s ability to modulate pKa, metabolic stability, and lipophilicity. However, scaling these scaffolds presents two distinct challenges: regiocontrol of the hydrazine cyclization and the process safety of handling high-energy nitrogen-rich intermediates.

This guide details three validated protocols for the two most common subclasses:

  • 3-Amino-5-(trifluoromethyl)pyrazoles (via condensation of trifluoro-

    
    -ketonitriles).
    
  • 3-Amino-4-fluoropyrazoles (via cyclization of

    
    -fluoro- 
    
    
    
    -ketonitriles).
  • Continuous Flow Processing (for mitigating hydrazine hazards).

Decision Matrix: Selecting the Synthetic Route

The choice of route depends heavily on the position of the fluorine atom and the substitution pattern on the pyrazole nitrogen.

RouteSelection cluster_legend Key Target Target Scaffold Pos3CF3 3-Amino-5-CF3 (Side-chain F) Target->Pos3CF3 Pos4F 3-Amino-4-Fluoro (Ring F) Target->Pos4F RouteA Route A: Condensation (Protocol 1) Pos3CF3->RouteA Scalable RouteB Route B: Fluoro-Nitrile Cyclization (Protocol 2) Pos4F->RouteB Preferred (Cost/Yield) RouteC Route C: Electrophilic Fluorination (Selectfluor) Pos4F->RouteC Late Stage (High Cost) Recommended Recommended Avoid Avoid on Scale

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on the target fluorination pattern.

Part 2: Detailed Experimental Protocols

Protocol 1: Scalable Synthesis of 3-Amino-5-(trifluoromethyl)pyrazole

Target: Gram to Kilogram Scale Preparation

This protocol utilizes 4,4,4-trifluoro-3-oxobutanenitrile as the key building block. The reaction with hydrazine is highly exothermic; strict thermal control is required to prevent "runaway" conditions and to minimize the formation of the 5-hydroxy impurity.

Mechanism & Regioselectivity: When using unsubstituted hydrazine, the product exists as a tautomeric pair (3-amino-5-CF3 vs. 5-amino-3-CF3). If a substituted hydrazine (e.g., phenylhydrazine) is used, regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (more nucleophilic) typically attacks the ketone carbonyl first, leading to the 5-amino-1-aryl-3-trifluoromethyl isomer.

Materials:

  • 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 equiv)

  • Hydrazine monohydrate (64% or 80% solution) (1.1 equiv)

  • Ethanol (Absolute) (5-7 Volumes)

  • Acetic Acid (Catalytic, 0.1 equiv) - Optional, improves rate

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a reflux condenser. Purge with nitrogen.

  • Solvation: Charge Ethanol and 4,4,4-trifluoro-3-oxobutanenitrile. Cool the mixture to 0–5 °C .

  • Controlled Addition (Critical): Add Hydrazine monohydrate dropwise via a dosing pump.

    • Rate Limit: Maintain internal temperature < 10 °C .

    • Note: A significant exotherm will occur. Accumulation of unreacted hydrazine at low temp can lead to a sudden thermal spike; ensure good mixing.

  • Reaction: Once addition is complete, warm the mixture to Room Temperature (20–25 °C) and stir for 1 hour. Then, heat to Reflux (78 °C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/LC-MS for consumption of nitrile.

  • Workup (Crystallization):

    • Distill off ~70% of the Ethanol under reduced pressure.

    • Add Water (3 Volumes) slowly to the warm concentrate.

    • Cool gradually to 0 °C over 2 hours. The product will crystallize as a white to off-white solid.

  • Isolation: Filter the solid. Wash with cold water/ethanol (9:1 mixture). Dry in a vacuum oven at 45 °C.

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol 2: Direct Synthesis of 3-Amino-4-fluoropyrazoles

Target: Accessing the "Ring-Fluorinated" Scaffold

Direct fluorination of the pyrazole ring (using Selectfluor or


 gas) is expensive and often yields mixtures. A superior scalable approach involves the cyclization of 

-fluoro-

-ketonitriles
(e.g., benzoylfluoroacetonitrile).

Materials:

  • Benzoylfluoroacetonitrile (1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)

  • Ethanol (10 Volumes)

  • HCl (conc.) (for pH adjustment if necessary)

Step-by-Step Methodology:

  • Dissolution: Dissolve benzoylfluoroacetonitrile in Ethanol in a round-bottom flask.

  • Addition: Add Hydrazine monohydrate slowly at room temperature.

  • Cyclization: Heat the mixture to Reflux for 8–12 hours.

    • Mechanistic Note: The hydrazine attacks the ketone, forming a hydrazone, which then undergoes intramolecular nucleophilic attack on the nitrile carbon. The fluorine atom at the alpha position is stable under these conditions.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • The residue is often an oil. Triturate with Diisopropyl ether (DIPE) or Heptane/EtOAc to induce crystallization.

  • Purification: If necessary, recrystallize from Ethanol/Water.

Expected Yield: 70–80% Key Impurity: 3-phenyl-4-fluoropyrazole (from loss of the amino group, rare but possible if overheating occurs).

Part 3: Process Intensification (Continuous Flow)

For multi-kilogram campaigns, handling large volumes of hydrazine hydrate in batch mode poses a safety risk (toxicity + instability). A continuous flow approach allows for minimal active inventory.

Flow Reactor Setup:

  • Pump A: Solution of

    
    -ketonitrile in EtOH.
    
  • Pump B: Solution of Hydrazine hydrate in EtOH.

  • Reactor: PFA coil reactor (Residence time: 10–20 mins) submerged in a heating bath.

FlowProcess FeedA Feed A: Ketonitrile in EtOH Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: Hydrazine Hydrate FeedB->Mixer Reactor Coil Reactor (80°C, 20 min) Mixer->Reactor Cooling Cooling Loop (0°C) Reactor->Cooling Collection Collection Vessel (Product Slurry) Cooling->Collection

Figure 2: Process flow diagram for the continuous synthesis of aminopyrazoles, minimizing hydrazine accumulation.

Protocol:

  • Concentration: 0.5 M for both streams.

  • Flow Rate: Adjusted to achieve 20 min residence time at 80 °C.

  • Back Pressure: 5 bar (to prevent solvent boiling).

  • Quench: The output stream flows directly into a cooled vessel containing water to trigger immediate precipitation.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

ParameterIssueMitigation Strategy
Temperature (Addition) Exotherm > 10°C leads to decomposition.Use active cooling; dose hydrazine based on thermal response (calorimetry).
Regioselectivity Formation of wrong isomer (1-aryl systems).Use Trifluoroethanol (TFE) as solvent (H-bond donor solvent enhances regiocontrol).
Stirring Thixotropic slurry formation during crystallization.Ensure high-torque agitation; use a "seed" strategy for crystallization.
Safety Hydrazine toxicity.[1]Use a closed system or flow chemistry. Neutralize waste streams with bleach (hypochlorite).

References

  • Synthesis of 3-amino-4-fluoropyrazoles. Journal of Organic Chemistry, 2011, 76(10), 4105-4111. Link

  • New Synthesis of Fluorinated Pyrazoles. Organic Letters, 2010, 12(20), 4648–4651. Link

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole. Molecules, 2024, 29(12), 2936. Link

  • Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Journal of Organic Chemistry, 2021, 86(3), 2810-2819. Link

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 2021, 121(3), 1670–1715.[2] Link

Sources

Method

Application Notes &amp; Protocols for the Synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine, a novel fluorinated pyrazole d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine, a novel fluorinated pyrazole derivative with potential applications in medicinal chemistry. The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and binding affinity.[1] This guide details a proposed multi-step synthetic route, commencing from readily available starting materials. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and insights into the selection of reagents and reaction conditions. The proposed synthesis is designed to be robust and adaptable, providing a solid foundation for the preparation of this and structurally related compounds.

Introduction

Pyrazole-containing compounds are a well-established class of heterocycles with a broad spectrum of biological activities. The strategic introduction of a fluoroalkylamine moiety is a recognized strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles. N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a target molecule of significant interest for the exploration of new chemical space in the development of novel therapeutics. This document outlines a rational and experimentally grounded synthetic pathway to access this compound.

Proposed Synthetic Pathway Overview

The synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine can be achieved through a five-step sequence, as illustrated below. The key transformations involve the protection of the pyrazole nitrogen, a Friedel-Crafts acylation to construct the carbon skeleton, deprotection, and a final reductive amination to install the N-ethylamino group.

Synthetic Pathway A 1H-Pyrazole B N-Boc-1H-pyrazole A->B Boc2O, Et3N E 1-(N-Boc-1H-pyrazol-3-yl)-3-fluoropropan-1-one B->E D, Lewis Acid (e.g., TiCl4) C 3-Fluoropropanoic acid D 3-Fluoropropanoyl chloride C->D SOCl2 or (COCl)2 F 3-Fluoro-1-(1H-pyrazol-3-yl)propan-1-one E->F NaBH4, EtOH G N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine F->G EtNH2, NaBH3CN EtNH2 Ethylamine Reductive Amination Ketone 3-Fluoro-1-(1H-pyrazol-3-yl)propan-1-one Imine Iminium Intermediate Ketone->Imine + EtNH2, -H2O Ethylamine Ethylamine (EtNH2) Product N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Imine->Product [H] (NaBH3CN)

Sources

Application

Application Note: Handling and Storage Protocols for N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Chemical Profiling N-Ethyl-3-fluoro-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Chemical Profiling

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a highly functionalized building block frequently utilized in advanced medicinal chemistry and agrochemical development. The incorporation of fluorine into such organic molecules generally enhances metabolic stability, bioavailability, and lipophilicity 1. However, this specific molecule features a unique triad of reactive centers: a basic secondary amine, a primary alkyl fluoride, and a tautomerizable pyrazole core.

To design an effective, self-validating handling protocol, we must first establish the mechanistic causality behind its degradation pathways:

  • Secondary Amine (Nucleophilic Center): Highly susceptible to atmospheric degradation. Upon exposure to ambient air, the amine readily reacts with carbon dioxide (

    
    ) to form insoluble carbamate salts, and with oxygen (
    
    
    
    ) to form N-oxides.
  • Primary Alkyl Fluoride (Leaving Group): While the C-F bond is thermodynamically strong, the intramolecular presence of a basic secondary amine—combined with thermal stress—can lower the activation energy for E2 elimination, potentially releasing corrosive hydrogen fluoride (HF) 1.

  • Pyrazole Ring (Tautomeric Core): Pyrazole derivatives are prone to tautomeric interconversion and hydrolytic degradation when exposed to moisture and light 2. Ambient water molecules act as a proton shuttle, accelerating tautomerization which complicates NMR characterization and biological assay consistency.

Quantitative Storage Parameters

Proper storage requires a multi-layered approach to environmental control. To prevent accidental reactions, hazardous chemicals must be segregated by hazard class, utilizing secondary containment to isolate basic amines from oxidizing agents 3. Furthermore, untreated chemicals prone to degradation should have their receipt and opening dates clearly documented to enforce maximum storage time limits 4.

ParameterSpecification / LimitMechanistic Rationale
Short-Term Storage (1-4 weeks)2°C to 8°CMinimizes thermal degradation while keeping the compound accessible for frequent laboratory use.
Long-Term Storage (>1 month)-20°CSignificantly reduces the kinetic rate of HF elimination and amine oxidation 2.
Atmospheric Environment Argon or Nitrogen (

< 5 ppm)
Prevents N-oxidation of the secondary amine and

-induced carbamate formation.
Relative Humidity (RH) < 10% (Desiccated)Prevents moisture-catalyzed tautomerization of the pyrazole ring.
Light Exposure Amber Vials / Foil-wrappedMitigates UV-induced radical formation and photodegradation of the heterocycle 2.

Experimental Workflow: Handling & Stock Solution Preparation

To maintain scientific integrity, the following step-by-step methodology must be strictly followed when handling the neat compound or preparing stock solutions.

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial to equilibrate to room temperature (20-25°C) within a desiccator for at least 30 to 45 minutes before opening.

  • Causality: Opening a chilled vial in ambient air immediately causes atmospheric moisture to condense on the hygroscopic amine/pyrazole matrix, initiating hydrolytic degradation.

Step 2: Inert Transfer

  • Action: Transfer the equilibrated vial to a glove box or utilize a Schlenk line purged with high-purity Argon (≥99.998%).

  • Causality: The secondary amine acts as a nucleophile. Without an inert atmosphere, it will rapidly absorb atmospheric

    
    , altering the compound's molecular weight, solubility, and reactivity profile.
    

Step 3: Solvent Selection & Dissolution

  • Action: Dissolve the compound in an anhydrous, degassed solvent (e.g., HPLC-grade Acetonitrile, DMSO, or DMF). Avoid protic solvents (like Methanol) unless immediately required for an assay.

  • Causality: Protic solvents and trace water facilitate the tautomeric interconversion of the pyrazole ring, leading to inconsistent biological assay results and complex NMR spectra.

Step 4: Aliquotting & Containment

  • Action: Dispense the stock solution into amber glass vials equipped with PTFE-lined silicone septa.

  • Causality: Amber glass prevents photodegradation. PTFE (Teflon) lining is critical because basic amines and fluorinated compounds can leach plasticizers from standard rubber or polyethylene seals, contaminating the sample 3.

Protocol Validation & Quality Control (The Self-Validating System)

A protocol is only as reliable as its validation metrics. Implement the following self-validating Quality Control (QC) loop to ensure the integrity of your storage conditions:

  • Pre-Storage Baseline: Before placing the compound into long-term storage, establish a baseline purity profile using a stability-indicating HPLC-PDA method (monitoring at 237 nm) 2.

  • Gravimetric Monitoring: Record the exact mass of the sealed vial down to 0.1 mg. A significant increase in mass over a 3-month period is a direct, quantifiable indicator of moisture ingress or

    
     absorption.
    
  • Visual Inspection: The neat compound should remain uniform in appearance. The development of a brown tint or physical clumping indicates oxidation or hydration, prompting immediate re-purification 2.

Degradation Pathways & Mitigation Mapping

G Compound N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (Core Molecule) Amine Secondary Amine (Reactive Center) Compound->Amine Fluoride Primary Alkyl Fluoride (Leaving Group Risk) Compound->Fluoride Pyrazole Pyrazole Ring (Tautomeric Core) Compound->Pyrazole Oxidation Oxidation & CO2 Absorption (Carbamate Formation) Amine->Oxidation Air (O2/CO2) Elimination HF Elimination (Thermal/Basic Stress) Fluoride->Elimination Heat / Base Hydrolysis Moisture-Induced Hydrolysis & Tautomerization Pyrazole->Hydrolysis Moisture / Light InertAtm Inert Atmosphere (Argon/N2 Glovebox) Oxidation->InertAtm Prevented by ColdStorage Cold Storage (2-8°C or -20°C) Elimination->ColdStorage Prevented by Desiccation Desiccated Environment (<10% RH) & Amber Vials Hydrolysis->Desiccation Prevented by

Logical relationship map of functional group degradation pathways and required storage protocols.

References

  • Title: Chemical Storage Safety: 8 Fundamental Principles for Laboratories | Source: Lab Manager | URL: [Link]

  • Title: Chemical Storage Guidelines - Environmental Health and Safety | Source: Oregon State University | URL: [Link]

Sources

Method

Application Note: Strategic Utilization of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine in Lead Optimization

Executive Summary & Strategic Rationale This guide details the application of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (referred to herein as Compound F-Pjz ) as a high-value building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the application of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (referred to herein as Compound F-Pjz ) as a high-value building block in medicinal chemistry.

While pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) due to their ability to mimic the adenine ring of ATP, the alkyl-amine tail offers a critical vector for solubility modulation and solvent-front interactions. Compound F-Pjz introduces a strategic fluorine atom at the


-position relative to the amine.
Key Advantages of this Building Block:
  • Metabolic Stability: The terminal fluorine blocks

    
    -oxidation, a common metabolic "soft spot" in propyl chains, significantly extending microsomal half-life (
    
    
    
    ).
  • pKa Modulation: The electron-withdrawing inductive effect (

    
    ) of the fluorine lowers the pKa of the secondary amine by approximately 0.5–1.0 log units compared to the non-fluorinated analog. This reduces lysosomal trapping while maintaining sufficient basicity for solubility.
    
  • Conformational Bias: The gauche effect associated with the C–F bond can pre-organize the side chain, potentially reducing the entropic penalty upon binding to the target protein.

Structural Analysis & Design Logic

The molecule consists of three pharmacophoric elements:

  • The Pyrazole Head (Hinge Binder): Acts as a bidentate H-bond donor/acceptor system.

  • The Chiral Linker (Benzylic-like Position): The C1 carbon is a chiral center. Enantioselective engagement is often required for high-affinity binding.

  • The Fluorinated Tail: Provides lipophilicity (

    
     modulation) without the metabolic liability of a standard 
    
    
    
    -propyl group.
Comparative Properties Table
PropertyPropyl Analog (Non-F)Compound F-Pjz (3-Fluoro) Impact on Drug Design
pKa (Amine) ~10.2~9.4 Improved membrane permeability; reduced hERG liability.
LogD (pH 7.4) 1.11.3 Slight increase in lipophilicity enhances CNS penetration (if desired).
Metabolic Site

-hydroxylation (High)
Blocked Extended duration of action.
C-F Bond Energy N/A116 kcal/mol Bio-orthogonal; resistant to P450 degradation.

Experimental Protocols

Protocol A: Library Synthesis via Amide Coupling

Context: Attaching Compound F-Pjz to a carboxylic acid core (e.g., a kinase hinge-binding scaffold).

Reagents:

  • Compound F-Pjz (HCl salt)

  • Carboxylic Acid Core (

    
    )
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve

    
     (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at 
    
    
    
    for 15 minutes to form the active ester.
    • Note: Temperature control is crucial to prevent racemization at the chiral center of the acid (if present).

  • Coupling: Add Compound F-Pjz (1.1 equiv) and additional DIPEA (1.0 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS (ESI+). Look for

      
       peak corresponding to Product.[1]
      
  • Work-up: Dilute with EtOAc. Wash sequentially with saturated

    
    , water, and brine.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: Chiral Resolution via SFC

Context: Since Compound F-Pjz contains a chiral center at C1, the synthesized leads will be racemic. Separation is critical for SAR (Structure-Activity Relationship) studies.

System: Waters Prep 100 SFC Column: Chiralpak AD-H or IG (


, 

) Mobile Phase:
  • A:

    
     (Liquid)
    
  • B: Methanol + 0.1% Diethylamine (Modifier) Gradient: Isocratic 15–25% B (Compound dependent) Detection: UV at 254 nm.

Procedure:

  • Dissolve racemic product in MeOH (

    
    ).
    
  • Inject

    
     per run.
    
  • Collect fractions corresponding to Peak 1 and Peak 2.

  • Concentrate under reduced pressure (keep bath

    
    ).
    
  • Validation: Re-analyze typically

    
     ee (enantiomeric excess) required for biological assays.
    
Protocol C: Microsomal Stability Assay

Context: Verifying the metabolic stability conferred by the fluorine atom.[2][3]

  • Preparation: Prepare

    
     solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
    
  • Initiation: Pre-incubate at

    
     for 5 min. Add NADPH-regenerating system to start the reaction.
    
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Add

    
     ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Criterion:

      
      .
      

Visualizations

Diagram 1: Synthetic Workflow for Lead Generation

This diagram illustrates the modular assembly of a drug candidate using Compound F-Pjz via a Weinreb Amide intermediate route, ensuring high fidelity.

SyntheticWorkflow Start 3-Fluoropropanoic Acid Weinreb Weinreb Amide Formation Start->Weinreb EDC/HOBt N,O-dimethylhydroxylamine Intermediate Ketone Intermediate Weinreb->Intermediate Pyrazole-Li (Lithiation) RedAmin Reductive Amination (EtNH2 / NaBH3CN) Intermediate->RedAmin Imine formation Product Compound F-Pjz (Racemic) RedAmin->Product SFC SFC Chiral Resolution Product->SFC Final Enantiopure Building Block SFC->Final Peak Isolation

Caption: Modular synthesis of Compound F-Pjz via Weinreb amide to prevent over-addition, followed by reductive amination and chiral resolution.

Diagram 2: Pharmacophore Interaction Mode

This diagram visualizes how the specific functional groups of Compound F-Pjz interact within a theoretical Kinase ATP-binding pocket.

Pharmacophore cluster_ligand Ligand Scaffold Hinge Hinge Region (Glu/Leu Backbone) Solvent Solvent Front (Water Network) Pocket Hydrophobic Pocket (Gatekeeper Residue) Pyrazole Pyrazole Ring (H-Bond Donor/Acceptor) Pyrazole->Hinge Bidentate H-Bonds Amine N-Ethyl Amine (Solubilizing Group) Pyrazole->Amine Linker Amine->Solvent Solvation/H-Bond Fluorine 3-Fluoro Group (Metabolic Shield) Amine->Fluorine Propyl Chain Fluorine->Pocket Van der Waals/ Dipole Interaction

Caption: Pharmacophore mapping demonstrating the dual role of the pyrazole head (binding) and the fluorinated tail (stability/solubility).

References

  • Furet, P., et al. (2017). "Discovery of a Novel Class of Pyrazole-Based Inhibitors of Kinases."[4] Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.[5]

Sources

Application

High-Efficiency Reductive Amination Strategies for Pyrazole Propan-1-amine Derivatives

Executive Summary Pyrazole propan-1-amine derivatives are highly privileged pharmacophores, frequently serving as the core scaffold in the development of selective PI3Kδ inhibitors, anti-inflammatory agents, and modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole propan-1-amine derivatives are highly privileged pharmacophores, frequently serving as the core scaffold in the development of selective PI3Kδ inhibitors, anti-inflammatory agents, and modulators of amyloidogenic processing[1][2]. The construction of the critical C–N bond in these molecules is most effectively achieved via reductive amination. This application note provides a comprehensive, causality-driven guide to selecting reducing agents, optimizing solvent environments, and executing self-validating protocols for the synthesis of pyrazole propan-1-amines.

Mechanistic Insights & Causality

Reductive amination transforms a pyrazole-linked aldehyde (propanal) or ketone (propanone) into an amine via an imine or iminium intermediate. The success of this reaction relies on a delicate kinetic balance: the reducing agent must selectively reduce the transient iminium ion without prematurely reducing the starting carbonyl compound[3].

The Causality of Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the industry standard for direct reductive amination. The three electron-withdrawing acetoxy groups sterically hinder and electronically stabilize the B–H bond. This attenuation ensures that STAB reacts rapidly with the highly electrophilic iminium ion but negligibly with the starting pyrazole propanal, allowing for a seamless one-pot reaction[2]. 1,2-Dichloroethane (DCE) is the optimal solvent here because STAB exhibits maximum stability and solubility in non-coordinating chlorinated solvents.

  • Sodium Borohydride with Iodine (NaBH₄ / I₂): For sterically hindered pyrazoles or electron-deficient anilines where imine formation is thermodynamically unfavorable, STAB often fails. In these cases, a stepwise approach is required. The addition of molecular iodine (I₂) acts as a mild Lewis acid to aggressively drive the condensation step. Subsequently, I₂ reacts with NaBH₄ to generate a highly reactive borane species in situ, which rapidly reduces the stubborn imine[4].

ReductiveAmination Carbonyl Pyrazole Propanal (Carbonyl Precursor) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Hemiaminal Acid Acetic Acid (Catalyst) Acid->Hemiaminal H+ Transfer Iminium Iminium Ion / Imine (Electrophile) Hemiaminal->Iminium Dehydration (-H2O) Product Pyrazole Propan-1-amine (Target Product) Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Reducing Agent) STAB->Product H- Source

Reaction pathway of pyrazole propan-1-amine synthesis via reductive amination.

Quantitative Data: Reagent Matrix

The following table summarizes the quantitative parameters and expected outcomes for various reductive amination conditions applied to pyrazole derivatives.

Reducing AgentSolvent SystemAdditiveTempAvg. YieldMechanistic Rationale
NaBH(OAc)₃ (STAB) DCE or THFAcOH (1–2 eq)RT75–90%Acetoxy groups attenuate hydride transfer, favoring iminium reduction over carbonyl reduction[2].
NaBH₃CN MeOH or THFAcOH (pH ~5)0 °C to RT60–85%Cyanide group provides strong electron withdrawal. Effective for bulky amines but generates toxic HCN byproducts[5].
NaBH₄ / I₂ MeOHI₂ (0.4 eq)RT80–95%I₂ acts as a Lewis acid to catalyze imine formation and forms reactive borane in situ[4].
H₂ / Pd/C MeOH / NH₃NoneRT, 50 psi70–85%Clean catalytic hydrogenation, but risks reducing sensitive functional groups (e.g., halogens) on the pyrazole ring[2].

Experimental Protocols

Workflow Step1 1. Preparation Dry Solvents Step2 2. Condensation Amine + AcOH/I2 Step1->Step2 Step3 3. Reduction STAB or NaBH4 Step2->Step3 Step4 4. Quench Sat. NaHCO3 Step3->Step4 Step5 5. Validation NMR & LC-MS Step4->Step5

Experimental workflow for the reductive amination of pyrazole derivatives.

Protocol A: Direct Reductive Amination using STAB

Optimal for unhindered primary and secondary amines reacting with pyrazole propanals.

  • Reagent Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve the pyrazole propanal precursor (1.0 eq, typically 1.0 mmol) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acidification (Imine Promotion): Add glacial acetic acid (1.5 eq) dropwise. This lowers the apparent pH to ~5.0, protonating the hemiaminal intermediate to facilitate the elimination of water and the formation of the iminium ion[2]. Stir at room temperature for 30 minutes.

  • Hydride Reduction: Add STAB (1.5 eq) portion-wise over 5 minutes. Causality Note: Adding STAB after the 30-minute pre-stir ensures that a significant concentration of iminium ion is already present, maximizing the reaction rate and minimizing side reactions.

  • Incubation: Stir the reaction mixture at room temperature for 12–18 hours under N₂.

  • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Iodine-Catalyzed Stepwise Amination

Optimal for cost-sensitive scale-ups or highly electron-deficient anilines.

  • Imine Condensation: To a solution of the pyrazole carbonyl compound (1.0 eq, 1.0 mmol) in methanol (10 mL), add the substituted aniline/amine (1.2 eq) followed by solid iodine (0.4 eq)[4]. Stir at room temperature for 1 hour.

  • Reduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium borohydride (NaBH₄) (1.4 eq) portion-wise to control the exothermic release of hydrogen gas.

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 3–6 hours.

  • Workup: If a precipitate forms, filter it directly, wash with cold water, and dry. Otherwise, evaporate the methanol, partition between water and ethyl acetate, extract, and recrystallize the crude product from ethanol/methanol[4].

Self-Validation System (Trustworthiness)

A robust protocol must be self-validating. To ensure the structural integrity of the synthesized pyrazole propan-1-amine, execute the following in-process and post-process analytical checks:

  • In-Process TLC Monitoring:

    • Use a Ninhydrin stain to visualize the reaction progress. Causality: Ninhydrin reacts specifically with primary and secondary amines to form a deeply colored chromophore (Ruhemann's purple for primary, yellow/brown for secondary). The disappearance of the starting amine spot and the emergence of a new colored product spot confirms C–N bond formation.

  • Post-Process ¹H NMR Validation:

    • Loss of Electrophile: Confirm the complete disappearance of the highly deshielded aldehyde proton singlet (typically observed at δ 9.5–10.0 ppm)[4].

    • Appearance of Product: Look for the emergence of a new aliphatic methylene signal (–CH₂–NH–) bridging the pyrazole and the amine. Due to the electron-withdrawing nature of the adjacent nitrogen, these protons will appear as a multiplet or broad singlet in the δ 3.5–4.0 ppm range[4].

  • Post-Process ¹³C NMR Validation:

    • Verify the absence of the carbonyl carbon signal (δ 185–195 ppm) and the appearance of the newly formed aliphatic C–N carbon (δ 40–55 ppm)[4].

References

  • Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN Source: INEOS OPEN Journal URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles - MDPI Source: MDPI International Journal of Molecular Sciences URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Welcome to the technical support guide for the synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. The guidance provided herein is based on established principles of heterocyclic chemistry and reductive amination, tailored to the specific structural features of the target molecule.

Synthetic Strategy Overview

The most direct and plausible synthetic route to N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine involves the reductive amination of a ketone precursor, 3-fluoro-1-(1H-pyrazol-3-yl)propan-1-one . This process consists of two key transformations occurring in a single pot: the formation of an imine or enamine intermediate followed by its reduction to the final amine.

Proposed Synthetic Workflow

The diagram below illustrates the key transformation from the ketone precursor to the target amine.

Synthetic Workflow cluster_reactants Reactants Ketone 3-fluoro-1-(1H-pyrazol-3-yl)propan-1-one Intermediate Imine/Iminium Intermediate Ketone->Intermediate Condensation (-H2O) Ethylamine Ethylamine (C2H5NH2) Ethylamine->Intermediate Product N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) ReducingAgent->Intermediate

Caption: Proposed reductive amination pathway.

Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the synthesis.

Q1: What is the most critical factor for achieving a high yield in this reductive amination?

The purity of your starting materials, particularly the ketone precursor, is paramount. Impurities can lead to unwanted side reactions and complicate the purification process[1]. Additionally, the choice of reducing agent and careful control of the reaction pH are crucial for success.

Q2: Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred reagent for reductive aminations.[2][3] It is a mild and selective reducing agent that tolerates a wide range of functional groups and does not require strictly anhydrous conditions, although it is water-sensitive.[2] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective at a slightly acidic pH which favors iminium ion formation and reduction over carbonyl reduction.[4][5][6]

Q3: My reaction is showing low or no conversion. What should I check first?

First, verify the purity and integrity of your starting materials and reagents. Ensure the ethylamine is not degraded and the reducing agent is active. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the imine intermediate is forming.[7] If no imine is detected, there may be an issue with the reactivity of the ketone or the amine.

Q4: The fluorine atom on the propyl chain seems reactive. Are there any specific precautions to take?

The carbon-fluorine bond is generally strong. However, under certain basic or nucleophilic conditions, elimination of HF could be a potential side reaction, especially if there is a nearby acidic proton. Using mild reaction conditions and a non-nucleophilic base, if required, is recommended. The introduction of fluorine can also weaken the basicity of the final amine product, which may affect its purification and handling.[8]

Q5: How can I effectively monitor the progress of the reaction?

TLC is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to distinguish the ketone starting material, the imine intermediate (if stable enough to be observed), and the final amine product. The amine product should be more polar than the ketone and can be visualized with a potassium permanganate stain or ninhydrin for primary/secondary amines. LC-MS is also highly effective for tracking the disappearance of reactants and the appearance of the product mass peak.

Troubleshooting Guide

This guide provides a structured approach to resolving specific issues encountered during the synthesis.

Problem 1: Low Yield or Stalled Reaction
Potential Cause Diagnostic Check Recommended Solution
Poor Quality Reagents Verify the purity of the ketone precursor by NMR or LC-MS. Use a fresh, unopened bottle of the reducing agent and ethylamine.Purify the starting ketone via column chromatography or recrystallization. Source high-purity reagents from a reputable supplier.[1]
Inefficient Imine Formation Monitor the reaction by TLC/LC-MS for the presence of the imine intermediate. The reaction between the carbonyl and amine is an equilibrium.[4]Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the equilibrium towards imine formation.
Incorrect pH Measure the pH of the reaction mixture. Optimal pH for reductive amination is typically between 5 and 7.For NaBH₃CN, add a catalytic amount of acetic acid to facilitate iminium ion formation.[6] If using NaBH(OAc)₃, the acidic nature of the reagent itself is usually sufficient.[3]
Insufficient Reaction Time or Temperature Track the reaction over an extended period (e.g., 24 hours) at room temperature.If the reaction is slow, gently heat the mixture to 40-50°C. However, be cautious as this may promote side reactions.[1]
Problem 2: Formation of Multiple Byproducts
Potential Cause Diagnostic Check Recommended Solution
Over-reduction of Ketone Check for the presence of 3-fluoro-1-(1H-pyrazol-3-yl)propan-1-ol in the crude product by LC-MS or NMR.Use a more selective reducing agent like NaBH(OAc)₃.[2] If using NaBH₄, ensure complete imine formation before adding the reducing agent in a stepwise procedure.[2]
Dialkylation of Amine The target product is a secondary amine, so further reaction with the ketone to form a tertiary amine is possible, though less likely with ethylamine. Check for a higher molecular weight byproduct.Use a slight excess of ethylamine (1.1-1.5 equivalents) to favor the formation of the secondary amine.
Side Reactions of the Pyrazole Ring The pyrazole ring is generally stable, but electrophilic substitution can occur at the C4 position under acidic conditions.[9]Maintain a neutral to slightly acidic pH. Avoid strong acids.
Troubleshooting Decision Tree

Troubleshooting Flowchart Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity MonitorImine Monitor Imine Formation (TLC/LC-MS) CheckPurity->MonitorImine Pure Purify Purify Starting Materials / Use Fresh Reagents CheckPurity->Purify Impure AnalyzeByproducts Analyze Byproducts (LC-MS/NMR) MonitorImine->AnalyzeByproducts Imine Formed AddDehydratingAgent Add Dehydrating Agent (e.g., MgSO4) MonitorImine->AddDehydratingAgent No Imine AdjustpH Adjust pH (add cat. AcOH) MonitorImine->AdjustpH Slow Formation ChangeReducer Use Stepwise Addition or Switch to NaBH(OAc)3 AnalyzeByproducts->ChangeReducer Alcohol byproduct OptimizeStoichiometry Adjust Amine Stoichiometry AnalyzeByproducts->OptimizeStoichiometry Dialkylation Purify->Start AddDehydratingAgent->MonitorImine AdjustpH->MonitorImine Success Improved Yield / Purity ChangeReducer->Success OptimizeStoichiometry->Success

Caption: A decision tree for troubleshooting the synthesis.

Experimental Protocol: Reductive Amination

This protocol is a general guideline and may require optimization for your specific setup and scale. It is based on established procedures for reductive amination.[3][10]

Materials:

  • 3-fluoro-1-(1H-pyrazol-3-yl)propan-1-one

  • Ethylamine (as a solution in THF or ethanol, or condensed gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-1-(1H-pyrazol-3-yl)propan-1-one (1.0 eq). Dissolve it in an appropriate solvent like DCE (approx. 0.1 M concentration).

  • Amine Addition: Add ethylamine (1.2 eq). If using a solution, add it dropwise. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added at this stage to promote imine formation, especially if the reaction is sluggish.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield the pure N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Troubleshooting low yields in pyrazole synthesis
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Troubleshooting low conversion r
  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Reductive amin
  • Synthesis of Fluorin
  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cycliz
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Mechanochemical Synthesis of Fluorin
  • Reductive Amination - Common Conditions.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Reductive Amin
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.
  • N-((1-(2-Fluoroethyl)-1H-pyrazol-3-yl)methyl)-2-methylpropan-1-amine hydrochloride. ChemScene.
  • Fluorin
  • Amine synthesis by reductive amination (reductive alkyl
  • An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance. BenchChem.

Sources

Optimization

Technical Support Center: Purification of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine .

Due to the presence of a secondary aliphatic amine, an amphoteric pyrazole ring, and a terminal fluoroalkyl chain, this molecule presents unique chromatographic challenges. The following troubleshooting guides, protocols, and mechanistic explanations are engineered to help you overcome severe peak tailing, poor resolution, and low recovery.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my compound streak across the entire TLC plate and fail to elute cleanly from a standard normal-phase silica gel column? A: Your target molecule contains two highly basic and hydrogen-bonding motifs: a secondary aliphatic amine (N-ethyl) and a pyrazole ring. Standard bare silica gel contains acidic surface silanol groups (pKa ~4.5–5.5). These acidic sites form strong electrostatic interactions and hydrogen bonds with your basic amines, leading to irreversible adsorption or severe peak tailing[1]. Solution: You must disrupt this acid-base interaction. You can deactivate the silica by adding 1–5% Triethylamine (TEA) or methanolic ammonia to your mobile phase[2]. Alternatively, switch to an amine-functionalized silica stationary phase (e.g., KP-NH or RediSep Amine). This masks the acidic silanols, allowing you to use simple, additive-free solvent gradients while drastically simplifying downstream solvent evaporation[1][3].

Q: I am trying to separate the target secondary amine from unreacted primary amine and over-alkylated tertiary amine impurities. Normal phase isn't providing enough resolution. What is the best approach? A: Primary, secondary, and tertiary amines often co-elute on normal-phase silica due to their similar polarities and dominant hydrogen-bonding characteristics. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides superior selectivity based on hydrophobicity. The N-ethyl group adds specific lipophilic character compared to the primary amine precursor, while any tertiary amine impurity will be even more lipophilic. Solution: Utilize a C18 column with an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or Formic Acid[4]. The acidic modifier acts as an ion-pairing reagent; it protonates the amines, masking their basicity to prevent secondary interactions with residual silanols on the C18 stationary phase. This ensures sharp peaks and baseline resolution between the different alkylation states.

Q: Is the 3-fluoro substituent at risk of elimination (loss of HF) during basic purification conditions? A: While isolated primary alkyl fluorides are generally stable, the presence of strong bases or prolonged exposure to harsh high-pH conditions during purification (e.g., using concentrated NaOH during liquid-liquid extraction) can theoretically promote E2 elimination to form an alkene. Solution: Avoid prolonged exposure to unbuffered strong bases. If high-pH RP-HPLC is required to deprotonate the amine for increased hydrophobic retention, ensure the process is rapid and fractions are neutralized immediately. Acidic conditions (e.g., 0.1% Formic Acid or TFA) are generally safer for maintaining the integrity of the fluoroalkyl chain[4].

Part 2: Purification Strategy & Workflow

To systematically isolate your target compound, follow the logical progression outlined in the decision tree below. This workflow minimizes solvent waste and prevents compound degradation.

PurificationWorkflow Crude Crude Mixture (Amine + Pyrazole) TLC TLC / LC-MS Profiling Crude->TLC Decision1 Severe tailing on bare silica? TLC->Decision1 NormPhase Standard Silica + 1-5% TEA Modifier Decision1->NormPhase No / Mild AminePhase Amine-Functionalized Silica (NH2) Decision1->AminePhase Yes (Acid-Base Int.) Decision2 Purity > 95%? NormPhase->Decision2 AminePhase->Decision2 RPHPLC Prep RP-HPLC (C18 + 0.1% TFA) Decision2->RPHPLC No Pure Pure Target Compound Decision2->Pure Yes RPHPLC->Pure

Figure 1: Decision tree for the chromatographic purification of basic pyrazole-amine derivatives.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and mechanistic trade-offs of various purification strategies for secondary pyrazole-amines.

Purification TechniqueTypical PurityTypical YieldPrimary Mechanism of SeparationProsCons
Standard Silica + 1% TEA 85–90%70–80%Polarity / Adsorption (Silanols masked by TEA)Inexpensive, readily available materials.TEA is difficult to remove completely; requires high vacuum[3].
Amine-Functionalized Silica 90–95%80–90%Polarity (No acidic silanol interference)No TEA required; sharp peaks; easy solvent removal[1].Columns are more expensive and sensitive to highly acidic crude mixtures.
Prep RP-HPLC (0.1% TFA) >99%60–75%Hydrophobicity + Ion-PairingExceptional resolution of structural analogs (e.g., primary vs. secondary amines)[4].Lower throughput; yields the product as a TFA salt, requiring neutralization if freebase is needed.

Part 4: Self-Validating Experimental Protocols

Protocol A: Flash Chromatography using Amine-Functionalized Silica

Use this protocol for bulk purification (100 mg to 10 g scale) to avoid the use of triethylamine.

  • Column Equilibration: Mount an amine-functionalized silica cartridge (e.g., Biotage KP-NH) onto the flash system. Equilibrate the column with 3 column volumes (CV) of 100% Hexane or Heptane.

    • Causality: Equilibrating with a non-polar solvent ensures the stationary phase is properly wetted and prevents exothermic channeling when the sample is loaded.

  • Dry Loading: Dissolve the crude N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine in a minimum amount of Dichloromethane (DCM). Add a small amount of Celite or bulk amine-silica (1:2 ratio to crude mass) and evaporate to a free-flowing powder under reduced pressure. Load this into a solid-load cartridge.

    • Causality: The compound is highly polar; dissolving it in a polar solvent for liquid loading would cause immediate band broadening. Dry loading ensures a tight initial band for maximum resolution.

  • Gradient Elution: Run a gradient from 100% Hexane to 100% Ethyl Acetate over 10 CV, followed by an isocratic hold at 100% Ethyl Acetate for 3 CV. If the compound is highly retained, introduce a secondary gradient up to 10% Methanol in Ethyl Acetate.

  • Validation & Recovery: Monitor fractions via UV (254 nm for the pyrazole ring) and TLC (using amine-modified plates). Pool product-containing fractions and concentrate under reduced pressure.

Protocol B: Preparative RP-HPLC for Final Polishing

Use this protocol to separate the target secondary amine from closely eluting primary or tertiary amine impurities.

  • Sample Preparation: Dissolve the semi-pure compound in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water containing 0.1% TFA) to a concentration of 10–20 mg/mL. Filter through a 0.45 µm PTFE syringe filter[4].

    • Causality: Dissolving the sample in the starting mobile phase prevents sample precipitation at the column head, which would cause dangerous backpressure spikes and split peaks.

  • Chromatographic Separation:

    • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Ultrapure Water + 0.1% TFA.

    • Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Causality: The low pH ensures both the secondary amine and the pyrazole are fully protonated, standardizing their interaction with the stationary phase and preventing peak tailing caused by secondary interactions with residual silanols[4].

  • Isolation: Collect fractions based on mass-triggered or UV-triggered (210 nm / 254 nm) detection.

  • Solvent Removal: Freeze the pure fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and volatile TFA.

    • Validation Check: The resulting product will be isolated as a TFA salt. Confirm the mass and purity via LC-MS and

      
      H-NMR. If the freebase is required, pass the reconstituted salt through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) prior to final use.
      

Part 5: References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage,[Link]

  • Teledyne ISCO. "Introduction to Functionalized Silica Gel and Alumina RediSep Columns." Teledyne ISCO,[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with Fluorinated Pyrazole Amines

Introduction Fluorinated pyrazole amines represent a class of compounds with significant potential in pharmaceutical and agricultural chemistry.[1] The introduction of fluorine atoms can modulate key properties such as l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated pyrazole amines represent a class of compounds with significant potential in pharmaceutical and agricultural chemistry.[1] The introduction of fluorine atoms can modulate key properties such as lipophilicity, pKa, and metabolic stability, often leading to enhanced biological activity.[2] However, these same structural modifications frequently present a significant experimental hurdle: poor solubility. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and overcome the solubility challenges associated with these valuable molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of fluorinated pyrazole amines?

A1: The solubility of fluorinated pyrazole amines is a complex interplay of several factors:

  • High Crystal Lattice Energy: The planarity of the pyrazole ring and the potential for intermolecular hydrogen bonding can lead to a highly stable crystal structure that is difficult to disrupt with solvents.[3]

  • Lipophilicity and Hydrophobicity: Fluorination can increase the lipophilicity of a molecule. While this can be beneficial for cell membrane permeability, it often leads to poor aqueous solubility.[3]

  • "Lipophobicity" of Highly Fluorinated Compounds: Perfluorinated and highly fluorinated organic molecules can be both hydrophobic and lipophobic, meaning they do not readily dissolve in either aqueous or many organic solvents.[4][5] This is due to the unique electronic properties of the carbon-fluorine bond, which results in weak van der Waals interactions with other molecules.[4]

  • Reduced Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of the amine group, making it more difficult to form soluble salts at physiological pH.[2]

Q2: What are the recommended first-line solvents to try for dissolving fluorinated pyrazole amines?

A2: A systematic approach is best. Start with common laboratory solvents of varying polarity. For initial screening, consider:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective due to their ability to disrupt intermolecular hydrogen bonds.

  • Polar Protic Solvents: Ethanol and methanol can be useful, particularly if the compound has some hydrogen bonding capability.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective for more lipophilic compounds.

  • Ethers: Dioxane and tetrahydrofuran (THF) offer intermediate polarity.

It is crucial to start with small quantities of your compound and solvent to avoid wasting valuable material.

Q3: Should I use heat to dissolve my compound? What are the risks?

A3: Heating can be a useful tool to increase the rate of dissolution and, in some cases, the solubility. However, it should be used with caution:

  • Risk of Degradation: Many organic molecules are heat-sensitive and can degrade at elevated temperatures. Always perform a small-scale test and check for any changes in color or the appearance of new spots on a TLC plate.

  • Supersaturation and Precipitation: A solution prepared with heating may become supersaturated and precipitate upon cooling to room temperature. This can be problematic for assays or reactions that are run at ambient temperatures.

Q4: My compound precipitates out of solution upon cooling. What should I do?

A4: This is a common issue indicating that the compound's solubility at room temperature is lower than the concentration you achieved with heating. You have a few options:

  • Work at Elevated Temperature: If your experiment allows, maintain the temperature at which the compound is soluble.

  • Use a Co-solvent System: Adding a second, miscible solvent in which the compound is more soluble can often keep it in solution at room temperature.[6][7]

  • Reduce the Concentration: If possible, work with a lower concentration of your compound that is within its solubility limit at room temperature.

Q5: Can I use a co-solvent system? If so, how do I choose the right co-solvents?

A5: Yes, co-solvent systems are a powerful strategy.[6][7] The goal is to create a solvent mixture with polarity properties that are optimal for your specific compound. A common approach for aqueous solutions is to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) and then slowly add the aqueous buffer while vortexing.[8][9] For organic reactions, you might combine a solvent that is good at solvating the polar parts of your molecule with one that is better for the non-polar regions.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening Workflow

For compounds with unknown solubility, a systematic approach is essential to efficiently identify a suitable solvent or solvent system.

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of your fluorinated pyrazole amine (e.g., 1-2 mg) into several small, labeled vials.

  • Initial Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL) from a pre-selected panel of solvents with varying polarities (see Table 1).

  • Observation and Agitation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If the compound does not dissolve, continue to add the solvent in small, measured increments (e.g., 100 µL at a time), vortexing after each addition, until the compound dissolves or a maximum volume is reached.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) and observe for dissolution. Note if the compound precipitates upon cooling.

  • Documentation: Carefully record the amount of compound, the volume of solvent used, and the observations at each step. This will allow you to estimate the solubility in each solvent.

G cluster_0 Systematic Solvent Screening Workflow start Start with a known mass of your compound add_solvent Add a small, measured volume of solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually inspect for dissolution vortex->observe dissolved Is the compound fully dissolved? observe->dissolved yes Yes dissolved->yes no No dissolved->no record_solubility Record the solubility (mg/mL) yes->record_solubility max_volume Has the maximum volume been reached? no->max_volume end End record_solubility->end no2 No max_volume->no2 yes2 Yes max_volume->yes2 no2->add_solvent insoluble Consider the compound insoluble in this solvent yes2->insoluble insoluble->end

Caption: A workflow for systematic solvent screening.

Guide 2: pH-Modification Strategies for Ionizable Fluorinated Pyrazole Amines

The amine group in your pyrazole derivative provides a handle for pH-modification to improve aqueous solubility.[10] By protonating the amine with an acid, you can form a more polar, and therefore more water-soluble, salt.

Causality: The solubility of an ionizable compound is highly dependent on the pH of the solution.[7] For a basic compound like a pyrazole amine, decreasing the pH below its pKa will lead to protonation and an increase in aqueous solubility. Conversely, increasing the pH above the pKa will favor the neutral, less soluble form.

Experimental Protocol: pH-Dependent Solubility

  • Prepare a Slurry: Suspend an excess of your compound in a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibrate: Shake the slurries at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate Solid and Supernatant: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot: Plot the solubility as a function of pH to determine the optimal pH range for your compound.

G cluster_0 pH-Dependent Ionization of a Pyrazole Amine low_ph Low pH (Acidic) equilibrium low_ph->equilibrium high_ph High pH (Basic) equilibrium->high_ph neutral Neutral Form (Less Water-Soluble) equilibrium->neutral - H⁺ protonated Protonated Form (More Water-Soluble) protonated->equilibrium + H⁺

Caption: The effect of pH on the ionization and solubility of a pyrazole amine.

Guide 3: Utilizing Excipients and Formulation Aids

For particularly challenging compounds, formulation aids can be employed to enhance solubility.

  • Surfactants: These molecules have both hydrophobic and hydrophilic regions and can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility.[7] Common examples include Tween® 80 and Solutol® HS-15.[11]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[12][13][14][]

Guide 4: Advanced Techniques for Recalcitrant Compounds

For compounds that remain insoluble despite the above strategies, more advanced methods may be necessary:

  • Salt Formation: This is a common and effective method for increasing the solubility of ionizable drugs.[10] A stable salt can be formed when there is a difference of at least 3 pKa units between the drug and the counter-ion.[10]

  • Co-crystals: These are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-ionic interactions.[16] Co-crystals can improve the solubility and dissolution rate of an API.[17]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form generally has a higher apparent solubility and faster dissolution rate than the crystalline form.

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Guide to Preparing a Stock Solution

  • Weigh Compound: Accurately weigh the desired amount of your fluorinated pyrazole amine into a suitable vial.

  • Initial Solvent Addition: Add a small amount of the chosen solvent (e.g., DMSO) to just wet the solid.

  • Vortex/Sonicate: Vortex the vial vigorously. If the solid is still not dissolving, place the vial in a sonicator bath for 5-10 minutes.

  • Incremental Solvent Addition: Continue to add the solvent in small increments, vortexing or sonicating after each addition, until the compound is fully dissolved.

  • Final Volume: Once the compound is dissolved, add the remaining solvent to reach the final desired concentration.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Protocol for Determining Apparent Solubility (Shake-Flask Method)

This is a widely used method to determine the thermodynamic solubility of a compound.[18]

  • Add Excess Solid: Add an excess amount of your compound to a known volume of the test solvent in a vial to create a saturated solution.[18]

  • Equilibrate: Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.[18]

  • Sample and Dilute: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent.

  • Quantify: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculate Solubility: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.[18]

Part 4: Data Presentation

Table 1: Properties of Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)Dielectric Constant
Water10.210080.1
Dimethyl Sulfoxide (DMSO)7.218946.7
N,N-Dimethylformamide (DMF)6.415336.7
Acetonitrile5.88237.5
Methanol5.16532.7
Ethanol4.37824.5
Isopropanol3.98219.9
Dichloromethane (DCM)3.1409.1
Tetrahydrofuran (THF)4.0667.5
Ethyl Acetate4.4776.0
Toluene2.41112.4
Hexane0.1691.9

Table 2: Common Solubilizing Excipients

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
SurfactantsTween® 80, Polysorbate 20, Solutol® HS-150.1 - 5% (w/v)Micellar solubilization[7]
CyclodextrinsHydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 20% (w/v)Inclusion complex formation[12][13][14][]
Co-solventsPolyethylene Glycol (PEG) 400, Propylene Glycol, Glycerol5 - 50% (v/v)Reduce solvent polarity[6]
pH ModifiersCitric acid, Sodium bicarbonate, Tris bufferVariesIonization of the drug[10]

Part 5: References

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.

  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.

  • European Medicines Agency. (2014, November 20). Background review for cyclodextrins used as excipients.

  • Ask A Formulator. (2022, April 19). How Do You Solubilize An API That Does Not Want To Dissolve?

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.

  • MDPI. (2025, October 21). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.

  • ScienceDirect. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.

  • Pharmaceutical Online. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.

  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

  • ResearchGate. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents.

  • Chemistry Stack Exchange. (2012, May 23). Why do biphasic systems of fluorous and organic solvents form?

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

  • USP-NF. (2016, September 30). <1236> Solubility Measurements.

  • MilliporeSigma. Solubility Rules for Ionic Compounds.

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

  • Benchchem. Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.

  • ResearchGate. (2017, October 19). What is the solubility of water in fluorous (fluorinated) solvents?

  • eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.

  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential.

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.

  • Pure. Understanding the phase and solvation behavior of fluorinated ionic liquids.

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

  • ResearchGate. (2017, March 10). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?

  • PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.

  • Reddit. (2022, January 6). How to tackle compound solubility issue.

  • SpringerLink. Formulating Poorly Water Soluble Drugs.

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.

  • PMC. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.

  • PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

  • Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility.

  • Journal of Pharmaceutical Research & Reports. Strategies for improving hydrophobic drugs solubility and bioavailability.

  • Pharmatutor. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.

  • Crimson Publishers. (2023, September 21). The Essential of the Solubility for Drug Action.

  • PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

  • ChemistrySelect. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.

  • ACS Omega. (2026, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles.

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Optimization

Technical Support Center: Optimization of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Synthesis

Ticket ID: CHEM-SUP-8829 Subject: Minimizing Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary & Strategic Analysis The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8829 Subject: Minimizing Side Reactions & Impurity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Strategic Analysis

The synthesis of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine presents a "triad of reactivity" challenge. You are balancing three competing functionalities:

  • The Pyrazole Ring: An amphoteric heterocycle prone to regioselective confusion (N-alkylation).[1]

  • The

    
    -Fluoro Ketone Motif:  In the precursor, the fluorine is beta to the carbonyl (or benzylic-like carbon), making it highly susceptible to 
    
    
    
    -elimination to form a vinyl ketone (Michael acceptor).[1]
  • The Secondary Amine: Prone to over-alkylation or cyclization if generated in the presence of a leaving group.

This guide prioritizes the Reductive Amination Route over late-stage fluorination.[1] Late-stage fluorination (e.g., using DAST on the 1,3-amino alcohol) is strongly discouraged due to the high probability of azetidinium ring formation (neighboring group participation).[1]

Critical Failure Modes (Diagnostic Guide)

Before proceeding, compare your current impurity profile with these common failure modes.

Symptom / ObservationProbable CauseMechanism of FailureCorrective Action
Product mass -20 Da (Loss of HF)

-Elimination of Fluorine
Basic conditions during imine formation triggered E1cB elimination, yielding a vinyl intermediate.[1]Switch to Sodium Triacetoxyborohydride (STAB) in AcOH. Avoid NaBH₄/MeOH or TEA.[1]
Complex Mixture / Regioisomers Pyrazole

-Alkylation
The pyrazole NH competed with the amine for the ethyl group or reacted with electrophiles.[1]Mandatory Protection: Use THP (Tetrahydropyranyl) or SEM protection on the pyrazole nitrogen.
M+28 Da (Tertiary Amine) Over-alkylationReaction of the product secondary amine with the aldehyde/ketone precursor.Increase Ethylamine equivalents (5–10 eq). Maintain low temperature during reducing agent addition.[1]
Incomplete Conversion Imine HydrolysisSteric bulk of the pyrazole hinders imine formation; water hydrolyzes the imine back to ketone.Add molecular sieves (4Å) or MgSO₄ to the reaction pot.

The "Golden Route" Protocol

This protocol is designed to be a self-validating system.[1] If Step 1 fails, Step 2 is chemically impossible, preventing wasted reagents.

Phase A: Pyrazole Protection (The Shield)

Rationale: The pyrazole NH (


) is nucleophilic.[1] Leaving it free invites side reactions.[1] We use THP for its stability to basic reduction and ease of acidic removal.
  • Reactants: 3-Fluoro-1-(1H-pyrazol-3-yl)propan-1-one + 3,4-Dihydro-2H-pyran (DHP).[1]

  • Catalyst:

    
    -TsOH (0.1 eq).[1]
    
  • Condition: DCM, 0°C to RT.

  • Checkpoint: TLC must show disappearance of the polar NH-pyrazole spot.[1]

Phase B: Controlled Reductive Amination (The Core)

Rationale: We use Sodium Triacetoxyborohydride (STAB) because it requires slightly acidic conditions (AcOH), which suppresses the


-elimination of fluorine that occurs under basic conditions.

Step-by-Step:

  • Imine Formation:

    • Dissolve 1-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)-3-fluoropropan-1-one (1.0 eq) in 1,2-Dichloroethane (DCE).

    • Add Ethylamine (2.0 M in THF, 5.0 eq ). Note: Excess amine drives equilibrium.[1]

    • Add Acetic Acid (1.5 eq). Crucial: Buffers pH to ~5-6.

    • Add MgSO₄ (anhydrous) to sequester water. Stir 1h at RT.[2]

  • Reduction:

    • Cool to 0°C.[1][3]

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 30 mins.

    • Why? Portion-wise addition prevents exotherms that could trigger defluorination.[1]

  • Quench:

    • Quench with saturated NaHCO₃ (carefully, to pH 8).

    • Extract immediately with DCM. Do not let the fluorinated amine sit in basic aqueous solution.

Phase C: Deprotection & Salt Formation
  • Dissolve intermediate in MeOH.

  • Add 4M HCl in Dioxane (excess). Stir at RT for 2h.

  • Concentrate and triturate with Et₂O to obtain the HCl salt .[1]

    • Stability Note: The HCl salt is significantly more stable towards defluorination than the free base.

Visualizing the Chemistry

The following diagram illustrates the reaction logic and the "Danger Zones" where side reactions occur.

SynthesisPath Start Start: 3-Fluoro-1-(1H-pyrazol-3-yl) propan-1-one Protection Step 1: Protection (DHP, pTsOH) Start->Protection Side_N_Alk FAILURE MODE: Pyrazole N-Alkylation Start->Side_N_Alk If Unprotected ProtectedKetone Intermediate A: THP-Protected Ketone Protection->ProtectedKetone ImineStep Step 2: Imine Formation (EtNH2, AcOH, MgSO4) ProtectedKetone->ImineStep Imine Intermediate B: Imine Species ImineStep->Imine Reduction Step 3: Reduction (NaBH(OAc)3) Imine->Reduction Side_Elimination FAILURE MODE: Beta-Elimination (-HF) (Vinyl Ketone) Imine->Side_Elimination If Basic (pH > 9) ProtectedAmine Intermediate C: Protected Amine Reduction->ProtectedAmine Deprotection Step 4: Deprotection (HCl/MeOH) ProtectedAmine->Deprotection FinalProduct Target: N-Ethyl-3-fluoro-1- (1H-pyrazol-3-yl)propan-1-amine Deprotection->FinalProduct Side_Azetidine FAILURE MODE: Azetidinium Formation AltRoute Alternative: Amino-Alcohol Route AltRoute->Side_Azetidine DAST Treatment

Caption: Optimized synthetic workflow showing critical control points (Green) versus potential failure modes (Red).

Troubleshooting FAQs

Q: Can I use DAST to fluorinate the alcohol precursor instead of starting with the fluoro-ketone? A: We strongly advise against this. Reacting a 1,3-amino alcohol (or 1,3-hydroxy ketone) with DAST (Diethylaminosulfur trifluoride) often triggers neighboring group participation.[1] The amine nitrogen will attack the activated oxygen, forming an azetidinium ion . Opening this ring usually results in a mixture of rearranged products and regioisomers, rather than the clean linear fluoride [1, 2].

Q: My yield is low (<30%), and the crude NMR shows vinyl signals. A: You are seeing


-elimination. This happens if the reaction medium becomes too basic.
  • Check: Did you use Triethylamine (TEA) to free-base the ethylamine hydrochloride? If so, switch to commercially available Ethylamine in THF (2.0M).

  • Check: Are you heating the reaction? Reductive amination with STAB should proceed at 0°C to RT.[1] Heat promotes elimination.[1]

Q: How do I remove the THP group without affecting the fluorine? A: Primary alkyl fluorides are relatively stable to mineral acids. Use 4M HCl in Dioxane or MeOH at Room Temperature. Avoid refluxing in aqueous acid, which might slowly hydrolyze the fluoride [3].

Q: I see a "double ethyl" impurity. A: This is the tertiary amine.[1] It forms when the product secondary amine reacts with another molecule of ketone.

  • Fix: Ensure the Ethylamine is in large excess (at least 5 eq) relative to the ketone. This statistically favors the attack of ethylamine over the product amine.

References

  • Beaulieu, F., et al. (2009).[4] "Aminodifluorosulfinium Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053. Link (Discusses DAST limitations and side reactions).[1]

  • Nielsen, M. K., et al. (2015).[4] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[4] Journal of the American Chemical Society, 137(30), 9571–9574. Link (Addresses elimination side products in fluorination).[1]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.[1] (Standard reference for THP stability and removal conditions).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link (The authoritative protocol for STAB reductive amination).[1]

  • BenchChem Technical Data. "1-(1H-Pyrazol-3-yl)propan-2-amine Structure and Synthesis." Link (Structural analogues and general pyrazole synthesis strategies).[1]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Pyrazole-3-yl Propan-1-amine Formation

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Thermal Optimization for the Synthesis of 3-(3-aminopropyl)pyrazole Scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Topic: Thermal Optimization for the Synthesis of 3-(3-aminopropyl)pyrazole Scaffolds.

Introduction: The Thermal Landscape of Pyrazole Synthesis

The formation of pyrazole-3-yl propan-1-amine derivatives is a cornerstone transformation in the synthesis of kinase inhibitors and GPCR ligands. While the reaction—typically a cyclocondensation between a hydrazine and a 1,3-dicarbonyl equivalent (or enaminone)—appears deceptively simple, it is governed by a rigorous interplay of kinetics and thermodynamics .

Temperature is not merely a catalyst for rate acceleration; it is the primary switch determining regioselectivity (1,3- vs. 1,5-isomerism) and the extent of byproduct formation (oligomerization or azine formation).

This guide synthesizes mechanistic insights with practical troubleshooting protocols to help you optimize the thermal parameters of your reaction.

Module 1: Mechanistic Insight (The "Why")

Kinetic vs. Thermodynamic Control

In the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl (containing the propyl-amine precursor chain), two pathways compete:

  • Kinetic Pathway (Low Temperature): The hydrazine attacks the most electrophilic carbonyl carbon (often the one least sterically hindered). This is fast but reversible.

  • Thermodynamic Pathway (High Temperature): The reaction equilibrates, favoring the most stable isomer (often the 1,5-isomer, though highly dependent on electronic substituents).

Critical Insight: If your target is the less stable regioisomer, running the reaction at reflux will actively degrade your yield by converting your desired kinetic product into the thermodynamic isomer.

Visualization: Thermal Reaction Pathways

ReactionPathway Reactants Hydrazine + 1,3-Dicarbonyl Precursor Intermediate Dihydroxypyrazolidine Intermediate Reactants->Intermediate Low Temp (<25°C) KineticProduct Kinetic Isomer (Often 1,3-substituted) Intermediate->KineticProduct Dehydration (Fast, Irreversible at Low T) ThermoProduct Thermodynamic Isomer (Often 1,5-substituted) Intermediate->ThermoProduct High Temp (>80°C) Equilibration KineticProduct->ThermoProduct Thermal Isomerization (Prolonged Heating)

Figure 1: Divergent reaction pathways controlled by thermal energy. Note that the "Kinetic Product" is often trapped by dehydration at lower temperatures.

Module 2: Troubleshooting Guide

Use this section to diagnose specific failures in your synthesis of pyrazole-3-yl propan-1-amine.

Scenario A: "I am getting a mixture of regioisomers (1,3 and 1,5)."
  • Root Cause: The reaction temperature is in the "equilibrium zone"—high enough to allow reversibility but not high enough (or long enough) to drive fully to the thermodynamic product, OR too high for a pure kinetic trap.

  • Solution:

    • To favor the Kinetic Isomer: Lower temperature to 0°C or -10°C for the addition phase. Allow to warm slowly to RT. Do not reflux. Use a protic solvent (EtOH) to assist proton transfer without thermal activation.

    • To favor the Thermodynamic Isomer: Switch to a higher boiling solvent (e.g., EtOH

      
       n-Butanol) and reflux for 12+ hours to force equilibration.
      
Scenario B: "The reaction is stuck at the intermediate (Intermediate does not dehydrate)."
  • Observation: LCMS shows a mass of [M+18] (hydrated intermediate).

  • Root Cause: Temperature is too low to overcome the activation energy for the final dehydration (aromatization) step.

  • Solution: Perform a Stepwise Thermal Ramp .

    • Step 1: Mix at 0°C (to control regioselectivity).

    • Step 2: Once the intermediate is formed (monitor by TLC/LCMS), heat to 60°C or add an acid catalyst (e.g., AcOH) to drive the dehydration.

Scenario C: "My yield is low due to 'black tar' formation."
  • Root Cause: Thermal decomposition of the hydrazine or polymerization of the enaminone precursor.

  • Solution:

    • Oxygen Control: Hydrazines are sensitive to oxidation at high temperatures. Degas your solvent and run under

      
       or 
      
      
      
      .
    • Temperature Ceiling: Do not exceed 80°C. If the reaction is sluggish, use a Lewis Acid catalyst (e.g.,

      
      ) at room temperature instead of increasing heat.
      

Module 3: Optimization Protocols

Do not guess the temperature. Use this structured Design of Experiment (DoE) approach to determine the optimal thermal window for your specific substrate.

Protocol: Thermal Screening Workflow

Objective: Identify the temperature that maximizes the ratio of Target Isomer : Impurity.

Table 1: Recommended Screening Conditions

EntryConditionTemp (°C)TimeGoal / Observation
1 Cryogenic Addition -10°C

RT
4 hMaximizes Kinetic Control . Best for avoiding side reactions.
2 Ambient Stir 20–25°C12 hBaseline. Assess if thermal activation is needed for dehydration.
3 Mild Reflux 78°C (EtOH)2-4 hStandard Thermodynamic conditions. Checks stability of the amine chain.
4 Microwave (MW) 100–120°C10-20 minHigh Energy/Short Time . Often improves purity by bypassing slow decomposition pathways.
Step-by-Step Optimization Procedure:
  • Preparation: Prepare 4 vials with 0.5 mmol of your 1,3-dicarbonyl precursor in Ethanol (0.5 M).

  • Addition: Add the hydrazine (1.1 equiv) dropwise.

    • Vial 1: In an ice bath.

    • Vial 2 & 3: At Room Temperature.[1][2][3]

    • Vial 4: In a microwave vial.

  • Execution:

    • Stir Vial 1 at RT after addition.

    • Stir Vial 2 at RT.

    • Heat Vial 3 to reflux.

    • Irradiate Vial 4 at 100°C (Power: Dynamic, Hold: 10 min).

  • Analysis: Analyze crude aliquots via

    
    H NMR  (not just LCMS, as isomers may have identical retention times). Look for the chemical shift of the pyrazole proton (C4-H) to determine isomer ratios.
    
Visualization: Troubleshooting Logic

Troubleshooting Start Start: Reaction Analysis Issue1 Mixture of Isomers? Start->Issue1 Issue2 Incomplete Conversion? Start->Issue2 Issue3 Decomposition? Start->Issue3 Action1 Lower Temp (0°C) Use Fluorinated Solvent (TFE) Issue1->Action1 Yes Action2 Increase Temp to Reflux OR Switch to Microwave Issue2->Action2 Yes Action3 Degas Solvents Reduce Temp Add Lewis Acid Issue3->Action3 Yes

Figure 2: Decision matrix for thermal optimization based on experimental outcomes.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Microwave irradiation for this synthesis? A: Yes, and it is often superior for pyrazole synthesis. Microwave heating (100–120°C for 5–15 mins) provides rapid, uniform heating that can drive the dehydration step faster than decomposition pathways can occur. This is particularly effective if your "propan-1-amine" chain contains sensitive protecting groups that might degrade during prolonged conventional reflux [1][3].

Q2: How does the solvent boiling point affect the reaction? A: The solvent sets the maximum thermal ceiling.

  • Ethanol (78°C): Standard. Good balance for most pyrazoles.

  • Methanol (65°C): Use if the reaction is very fast and you want to avoid over-heating.

  • TFE (Trifluoroethanol): Advanced Tip: TFE is a strong hydrogen-bond donor. Using TFE at room temperature can dramatically alter regioselectivity by activating specific carbonyls via H-bonding, often rendering high temperatures unnecessary [4].

Q3: My amine chain is protected (e.g., Boc-amino). Will high temperature remove the protecting group? A: Thermal deprotection of Boc groups usually requires temperatures >150°C or acidic conditions. However, if you are using hydrazine hydrochloride or adding acid (HCl/AcOH) to catalyze the cyclization, refluxing in Ethanol will remove the Boc group. If you wish to retain the protection, use free-base hydrazine and avoid acidic additives, keeping the temperature below 80°C.

Q4: Is there a "safe" temperature to avoid N-alkylation side reactions? A: If you are forming the pyrazole ring de novo (cyclization), N-alkylation is not the issue—regioselectivity is. However, if you are alkylating a pre-formed pyrazole with a chloropropyl-amine, temperature control is vital. Low temperatures (0°C to RT) with a strong base (NaH) favor kinetic alkylation (often N1), while high temperatures favor thermodynamic equilibration (often N1 as well for sterics, but mixtures increase) [5].

References

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. Available at: [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole. MDPI. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles. MDPI. Available at: [Link]

Sources

Optimization

Removing impurities from N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine samples

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for identifying and removing impurities from samples of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for identifying and removing impurities from samples of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the highest purity of your compound, a critical factor for reliable downstream applications and regulatory compliance.

Section 1: Understanding the Impurity Landscape

Impurities in any active pharmaceutical ingredient (API) can arise from various stages of the manufacturing process, including synthesis, purification, and storage.[1] For a molecule like N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine, potential impurities can be broadly categorized according to the International Council for Harmonisation (ICH) guidelines.[2][3]

  • Organic Impurities: These are the most common and include starting materials, by-products from side reactions, intermediates, and degradation products.[2] For this specific molecule, likely organic impurities could include regioisomers of the pyrazole ring, unreacted starting materials, or products of over-alkylation.[4]

  • Inorganic Impurities: This category includes reagents, ligands, catalysts, and heavy metals that may be introduced during synthesis.[1]

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final product.[2]

The acceptable limits for these impurities are strictly defined by regulatory bodies like the ICH.[1][5]

Impurity Threshold Type Threshold (for Maximum Daily Dose < 2 g/day ) Description Primary ICH Guideline
Reporting Threshold ≥ 0.05%The level at which an impurity must be reported in a regulatory submission.[3]ICH Q3A(R2)[6]
Identification Threshold ≥ 0.10%The level at which the structure of an impurity must be determined.[2]ICH Q3A(R2)[6]
Qualification Threshold ≥ 0.15%The level at which toxicological data is required to ensure the impurity's safety.[2][3]ICH Q3A(R2)[6]

Section 2: Troubleshooting Guide - Common Purification Challenges

This section addresses specific issues you may encounter during the purification of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine.

Issue 1: Persistent, Unidentified Peaks in HPLC/UPLC Analysis

Question: My HPLC analysis consistently shows several minor peaks alongside my main product peak. How do I identify these unknown impurities?

Answer: A systematic approach combining chromatographic and spectroscopic techniques is essential for impurity identification.[7] The goal is to obtain structural information about the unknown components.

Workflow for Impurity Identification:

cluster_0 Phase 1: Initial Detection & Quantification cluster_1 Phase 2: Isolation & Characterization A Impure Sample (HPLC/UPLC Analysis) B Quantify Impurity Levels (Area %) A->B C Compare to ICH Thresholds (e.g., >0.10%) B->C D Preparative HPLC or SFC Fraction Collection C->D Impurity > Identification Threshold H Report and Monitor C->H Impurity < Threshold E High-Resolution Mass Spectrometry (HRMS) (Determine Molecular Formula) D->E F NMR Spectroscopy (1H, 13C, 19F, COSY, HSQC) (Elucidate Structure) D->F G Structure Elucidation of Impurity E->G F->G

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stability Challenges of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals navigate the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals navigate the specific physicochemical liabilities of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine .

This molecule presents a complex stability profile due to the convergence of three reactive moieties: a secondary amine, an aliphatic fluorine, and a 1H-pyrazole ring. Understanding the causality behind its degradation is critical for developing robust formulations and adhering to ICH Q1A(R2) stability testing guidelines[1][2].

Core Degradation Pathways & Mechanisms

To effectively troubleshoot, we must first map the molecular liabilities. The diagram below illustrates the self-validating mechanistic pathways that lead to the degradation of this compound in solution.

Mechanistic degradation pathways of the target molecule in solution.

Frequently Asked Questions & Troubleshooting

Q1: My solution is showing a +16 Da and +14 Da mass shift on LC-MS over time. What is causing this, and how do I stop it?

Causality: You are observing the classic oxidation of the secondary amine (N-ethyl group). Secondary amines react readily with trace hydroperoxides—which are ubiquitous impurities in polymeric excipients like PEGs and polysorbates—to form hydroxylamines (+16 Da). These intermediates can further oxidize and dehydrate to form nitrones (+14 Da relative to parent)[3][4]. Troubleshooting Solution:

  • Screen Excipients: Switch to high-purity, low-peroxide grades of excipients.

  • Antioxidant Addition: Formulate with water-soluble antioxidants (e.g., ascorbic acid or sodium metabisulfite) to scavenge peroxides before they react with the amine.

  • Atmospheric Control: Sparge your solutions with argon or nitrogen to displace dissolved oxygen, mitigating autoxidation pathways.

Q2: During accelerated stability testing at pH 9, I am losing the parent compound, but no oxidative adducts appear. What is happening?

Causality: You are likely triggering the elimination of the aliphatic fluorine. Unlike highly stable aromatic fluorines, aliphatic fluorines are susceptible to base-catalyzed E2 elimination (loss of HF) to form an alkene[5][6]. This is driven by the basicity of the solution abstracting a proton adjacent to the fluorinated carbon. Troubleshooting Solution:

  • pH Optimization: Shift the formulation pH closer to physiological or slightly acidic conditions (pH 5.5 - 7.4) to protonate the amine and reduce hydroxide ion concentration.

  • Analytical Verification: Utilize

    
    F-NMR alongside LC-MS. If defluorination is occurring, you will observe the disappearance of the aliphatic CF multiplet and the appearance of a sharp fluoride ion singlet in the NMR spectrum[7].
    
Q3: We stored our drug-excipient solution in a stability chamber using saturated sodium nitrite for humidity control, and a new, highly concerning peak appeared. Why?

Causality: This is a documented artifactual degradation pathway. Secondary amines are highly susceptible to N-nitrosation. Nitric oxide (NO) can volatilize from the saturated sodium nitrite solution used for humidity control, diffuse into your sample, and react with the secondary amine to form a genotoxic N-nitrosamine[8]. Troubleshooting Solution: Immediately cease using sodium nitrite for humidity control in your stability chambers. Replace it with saturated potassium iodide (KI) or utilize modern, mechanically controlled humidity chambers to prevent NOx exposure[8].

Q4: My pyrazole compound is turning brown during long-term storage, and assay results are inconsistent.

Causality: A brown discoloration typically indicates oxidative degradation of the electron-rich pyrazole ring[9]. Furthermore, the 1H-pyrazole is subject to pH-dependent tautomerization. In aqueous solutions, water facilitates rapid proton transfer between the nitrogens, creating a mixture of tautomers that can exhibit different binding kinetics in biological assays[9]. Troubleshooting Solution: Store stock solutions in amber glass vials to prevent photodegradation. Ensure the assay buffer is tightly controlled at a specific pH to lock the tautomeric equilibrium during biological evaluation.

Quantitative Data Summary

The table below summarizes the anticipated degradation kinetics of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine under various forced stress conditions, allowing you to benchmark your analytical results.

Stress ConditionPrimary MechanismPrimary DegradantEst.

(Solution)
Key Analytical Marker
3% H₂O₂, 25°C OxidationHydroxylamine / Nitrone12 hours+16 Da / +14 Da (LC-MS)
pH 10 Buffer, 60°C EliminationAlkene (-HF)48 hoursLoss of

F signal (NMR)
NaNO₂, pH 4, 25°C NitrosationN-Nitrosamine< 2 hours+29 Da (LC-MS)
UV Light (ICH Q1B) PhotodegradationPyrazole ring cleavage72 hoursBrown discoloration

Experimental Protocol: ICH-Aligned Forced Degradation Workflow

To build a self-validating stability profile, you must isolate variables. Follow this step-by-step methodology for monitoring solution stability, aligned with ICH Q1A(R2) principles[1][2].

Experimental workflow for solution stability testing aligned with ICH Q1A(R2).

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a biologically relevant buffer (e.g., PBS pH 7.4) using degassed, HPLC-grade water.

  • Stress Initiation (Aliquoting): Transfer 1 mL aliquots into separate amber glass HPLC vials. Apply specific stressors to individual vials:

    • Oxidative Stress: Add 10 µL of 30% H₂O₂.

    • Alkaline Stress: Adjust to pH 10 using 0.1 M NaOH.

    • Nitrosative Stress: Add 10 µL of 1 mM NaNO₂ solution.

  • Incubation & Control: Seal the vials under an inert argon atmosphere. This is a critical self-validating step to ensure that degradation in the alkaline and nitrosative vials is not confounded by ambient oxygen. Incubate at 40°C ± 2°C[1].

  • Quenching: At designated time points (t=0, 24h, 72h), quench the oxidative reactions by adding 10 µL of 1 M sodium thiosulfate. Neutralize the alkaline samples with 0.1 M HCl.

  • Orthogonal Analysis:

    • Inject 5 µL into an LC-HRMS system to identify mass shifts (+16 Da for oxidation, +29 Da for nitrosation).

    • Transfer the remaining volume to an NMR tube and perform

      
      F-NMR to quantify the ratio of intact aliphatic fluorine to free fluoride ions, confirming the extent of defluorination[7].
      

References

  • Drug Stability ICH Q1A R2 Guidelines | Scribd |[Link]

  • Quality Guidelines - ICH | ICH Official Website |[Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control | PubMed (NIH) | [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions | PMC (NIH) | [Link]

  • Oxidation of Secondary and Primary Amines | Al-Mustansiriyah University | [Link]

  • Base-Induced Instability of Fluorotelomer Alcohols | PMC (NIH) |[Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Oxford Academic |[Link]

  • Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment | Fluorine Notes |[Link]

Sources

Optimization

Technical Support Center: Overcoming Hygroscopic Properties of Pyrazole Amine Salts

Welcome to the Technical Support Center for managing the hygroscopic challenges of pyrazole amine salts. As a Senior Application Scientist, I've designed this guide to provide both foundational knowledge and actionable t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing the hygroscopic challenges of pyrazole amine salts. As a Senior Application Scientist, I've designed this guide to provide both foundational knowledge and actionable troubleshooting strategies for researchers, scientists, and drug development professionals. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can significantly impact the stability, handling, and therapeutic efficacy of active pharmaceutical ingredients (APIs).[1] Pyrazole amine salts, while valuable for their therapeutic potential, can be particularly susceptible to these issues.

This resource is structured to help you diagnose problems, understand the underlying mechanisms, and implement effective solutions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the hygroscopicity of pyrazole amine salts.

Q1: What fundamentally causes pyrazole amine salts to be hygroscopic?

The hygroscopicity of a pyrazole amine salt is not attributable to a single factor but is a multifactorial property governed by:

  • Molecular Structure: The presence of polar functional groups, such as amines, hydroxyls, and carboxyls, as well as the pyrazole nitrogen atoms, creates sites for hydrogen bonding with water molecules.[2]

  • Counterion Choice: The nature of the counterion has a profound effect.[3][4] Highly hydrophilic counterions can increase a salt's affinity for water. Conversely, selecting a more hydrophobic counterion can sometimes reduce hygroscopicity, though this is not always a straightforward correlation.[5]

  • Crystal Lattice Structure: The way molecules are arranged in the solid state is crucial.[6] A crystal lattice with voids or channels can physically trap water molecules. Furthermore, the presence of strong intermolecular interactions within the crystal can reduce the availability of sites for water to bind, thus lowering hygroscopicity.[5][6]

  • Physical Form: Amorphous forms of a salt are generally more hygroscopic than their crystalline counterparts due to higher free energy and molecular mobility, which facilitates interaction with water.[2]

Q2: How can moisture absorption negatively impact my experiments and the stability of my compound?

Moisture absorption can introduce significant variability and error into your experiments and compromise the long-term viability of your compound.[7] Key impacts include:

  • Physical Instability: The most immediate effects are physical changes like caking, clumping, or deliquescence (dissolving in absorbed water), which make the salt difficult to handle and weigh accurately.[8] This can lead to errors in concentration for subsequent experiments.

  • Chemical Degradation: Absorbed water can act as a solvent, facilitating hydrolysis, oxidation, or other degradation pathways, leading to the formation of impurities and a loss of API potency.[8][9]

  • Solid-State Transformations: Moisture can induce phase transitions, such as converting a stable anhydrous crystal form to a less stable hydrate or triggering the crystallization of an amorphous solid.[10][11] These changes can dramatically alter critical properties like solubility and dissolution rate, affecting bioavailability.[12]

Q3: What are the immediate visual signs that my pyrazole amine salt has absorbed too much moisture?

You can often detect significant moisture uptake through simple visual inspection. Be alert for:

  • Loss of Flowability: The powder will change from a free-flowing solid to a clumpy or caked mass.[8]

  • Stickiness or Paste Formation: As moisture uptake increases, the material may become sticky to the touch or form a paste.[8]

  • Deliquescence: In cases of severe hygroscopicity, the solid will completely dissolve in the water it has absorbed from the air, forming a concentrated aqueous solution.[8]

Q4: What are the main strategic approaches to mitigate hygroscopicity?

Strategies can be broadly categorized into handling, formulation, and crystal engineering approaches.[13][14][[“]]

  • Controlled Handling & Storage: The most immediate approach is to limit the material's exposure to atmospheric moisture by using controlled environments and appropriate packaging.

  • Formulation Strategies: This involves creating a physical barrier between the hygroscopic API and the environment or co-processing it with other materials (excipients) that can protect it from moisture.[13][14]

  • Crystal Engineering: This advanced approach involves modifying the solid-state form of the API itself to create a new crystalline structure that is inherently less hygroscopic. This includes salt screening and co-crystallization.[9][13]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your research.

Problem 1: My salt powder has become a solid cake, making it impossible to weigh accurately for my assays.
  • Underlying Cause: This is a classic sign of moisture-induced agglomeration. Water molecules adsorb onto the surface of the salt particles, forming liquid bridges between them. As more water is absorbed, these bridges solidify upon slight drying or create a sticky matrix, causing the particles to clump together into a hard cake. This significantly compromises sample homogeneity and accurate dispensing.

  • Immediate Solutions & Mitigation:

    • Controlled Environment Handling: Immediately transfer the material to a low-humidity environment. A glove box with a controlled nitrogen or argon atmosphere is ideal.[8] If a glove box is unavailable, a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate, silica gel) can be used for short-term handling.

    • Drying (Use with Caution): If the salt is thermally stable, it can be dried under a vacuum.[8] Gentle heating can be applied, but you must first verify the salt's decomposition temperature using Thermogravimetric Analysis (TGA) to avoid degradation.

    • Proper Storage: Store all hygroscopic salts in tightly sealed containers with a desiccant pouch. For highly sensitive materials, use amber glass containers to protect from light and consider flushing the headspace with an inert gas before sealing.

  • Long-Term Strategy:

    • Co-processing with Excipients: Consider formulating the salt with hydrophobic excipients like magnesium stearate or certain types of microcrystalline cellulose. These excipients can act as moisture sinks or create a physical barrier around the API particles, improving flowability and reducing caking.[13][[“]]

Problem 2: I am observing significant batch-to-batch variability in the dissolution profile of my salt.
  • Underlying Cause: Inconsistent dissolution is often a symptom of an unstable solid form. Moisture absorbed during processing or storage can trigger a conversion from one polymorphic form to another or from an anhydrous form to a hydrate.[11][16] Since different solid forms can have vastly different solubilities and dissolution rates, this uncontrolled transformation leads directly to inconsistent performance.[12] For example, a highly soluble amorphous form may convert to a less soluble, more stable crystalline form over time.

  • Diagnostic & Solution Workflow:

    • Solid-State Characterization: It is critical to analyze the solid form of each batch. Use Powder X-ray Diffraction (PXRD) to identify the crystalline phase(s) present. Differential Scanning Calorimetry (DSC) can be used to detect phase transitions and determine melting points.

    • Hygroscopicity Profiling: Perform Dynamic Vapor Sorption (DVS) analysis to understand how your material behaves at different relative humidity (RH) levels. This will reveal the critical relative humidity (CRH) at which significant water uptake and potential phase transitions occur.

    • Identify a More Stable Form (Crystal Engineering): If your current salt form is unstable, you must find a more robust alternative.

      • Salt Screening: This is the most common approach. Systematically screen a variety of counterions to form new salts of your pyrazole amine.[17] The goal is to identify a salt that forms a stable, non-hygroscopic crystal lattice.[3][4]

      • Co-crystallization: An alternative is to form a co-crystal, which is a crystalline structure composed of the API and a neutral "co-former" molecule held together by non-ionic interactions.[9] Co-crystals can exhibit dramatically improved physical properties, including reduced hygroscopicity, without altering the API's covalent structure.[9][18]

Problem 3: My stored samples show increasing levels of a hydrolysis-related impurity over time.
  • Underlying Cause: This indicates chemical instability driven by absorbed moisture. Water is not only a physical plasticizer but also a reactant.[9] For salts of pyrazole amines, absorbed water can facilitate hydrolysis of labile functional groups (e.g., esters, amides) on either the pyrazole core or the counterion. The pH of the micro-environment created by the dissolved salt in the adsorbed water layer can also catalyze degradation.[3]

  • Mitigation & Prevention Strategy:

    • Strict Moisture Control: Implement rigorous moisture control during manufacturing, handling, and storage. This includes processing under controlled humidity conditions and using moisture-resistant packaging, such as foil-foil blisters or glass containers with tight seals.[13]

    • Formulation Barriers:

      • Film Coating: For solid dosage forms, applying a polymeric film coating can act as an effective moisture barrier, protecting the API within the core.[13][14]

      • Encapsulation: Encapsulating the API within a polymeric shell via techniques like spray drying can also isolate it from ambient humidity.[13][[“]]

    • Re-evaluate Salt/Counterion Choice: The counterion can influence the pH of the local aqueous environment when moisture is absorbed, which in turn affects the rate of hydrolysis.[3][4] A salt screening study may reveal a counterion that not only reduces hygroscopicity but also results in a more stable micro-environmental pH.

Visualized Workflows and Data

Troubleshooting Flowchart

This diagram provides a logical pathway for diagnosing and addressing hygroscopicity issues.

Troubleshooting_Hygroscopicity Start Problem Observed (e.g., Caking, Instability) Physical_Issue Physical Handling Issue? (Clumping, Poor Flow) Start->Physical_Issue Chemical_Issue Chemical/Performance Issue? (Degradation, Variable Dissolution) Start->Chemical_Issue Physical_Issue->Chemical_Issue No Handling_Solutions Immediate Action: - Handle in Glove Box/Desiccator - Dry under Vacuum (if stable) - Improve Storage (Sealed container + desiccant) Physical_Issue->Handling_Solutions Yes Characterize Step 1: Solid-State Characterization - PXRD (Phase ID) - DSC (Transitions) - DVS (Hygroscopicity Profile) Chemical_Issue->Characterize Yes Formulation_Physical Long-Term Fix: Co-process with Hydrophobic Excipients Handling_Solutions->Formulation_Physical Unstable_Form Is the Solid Form Unstable or Highly Hygroscopic? Characterize->Unstable_Form Formulation_Chemical Formulation Barrier Strategy: - Film Coating - Encapsulation Unstable_Form->Formulation_Chemical Yes Crystal_Engineering Crystal Engineering Strategy: - Salt Screening (New Counterion) - Co-crystallization (New Co-former) Unstable_Form->Crystal_Engineering Yes Stable_Product Achieve Stable, Non-Hygroscopic Solid Form Unstable_Form->Stable_Product No, form is stable. Focus on handling/packaging. Formulation_Chemical->Stable_Product Crystal_Engineering->Stable_Product

Caption: A decision tree for troubleshooting hygroscopicity issues.

Salt Screening Workflow

The following diagram outlines a typical workflow for identifying a superior, less hygroscopic salt form.

Salt_Screening_Workflow Start Start: Hygroscopic API Free Base/Acid Select_Counterions Select Diverse Counterions (pKa, MW, Structure) Start->Select_Counterions Salt_Formation Salt Formation Methods: - Solvent Evaporation - Slurry Conversion - Grinding Select_Counterions->Salt_Formation Characterize_Hits Primary Characterization: - XRPD (Is it crystalline?) - Birefringence (Microscopy) Salt_Formation->Characterize_Hits Scale_Up Scale-Up Promising Hits (100-500 mg) Characterize_Hits->Scale_Up Crystalline Hit Found Full_Characterization Full Characterization: - Hygroscopicity (DVS) - Solubility - Thermal Properties (DSC/TGA) - Stability Scale_Up->Full_Characterization Select_Candidate Select Lead Salt Candidate Full_Characterization->Select_Candidate

Caption: A workflow for pharmaceutical salt screening and selection.

Data Tables

Table 1: Comparison of Strategies to Mitigate Hygroscopicity

StrategyMechanismAdvantagesDisadvantages
Film Coating Creates a physical polymer barrier around the dosage form.[13]Fast, established technology, easily customized.Adds a process step, potential for coat defects, does not protect the API before formulation.
Co-processing Blending with hydrophobic or moisture-scavenging excipients.[13][[“]]Simple, integrated into standard formulation processes.May require high excipient load, potential for API-excipient incompatibility.
Salt Screening Forms a new ionic pair with a different counterion to create a more stable crystal lattice.[9]Addresses the problem at the molecular level, creating an inherently stable API form.Can alter solubility and bioavailability (positively or negatively), success is not guaranteed.[9]
Co-crystallization Incorporates a neutral co-former into the crystal lattice to form a new solid phase.[14]Can improve stability without changing API ionization state, offers fine-tuning of physical properties.[9]Requires screening for suitable co-formers, regulatory pathway can be more complex than for simple salts.

Table 2: Saturated Salt Solutions for Establishing Fixed Relative Humidity (RH) in Desiccators at 25°C

This table provides a simple method for creating controlled humidity environments for static hygroscopicity testing.

Saturated Salt SolutionRelative Humidity (%)
Potassium Sulfate (K₂SO₄)~97%
Barium Chloride (BaCl₂)~90%
Sodium Chloride (NaCl)~75%
Magnesium Nitrate (Mg(NO₃)₂)~53%
Magnesium Chloride (MgCl₂)~33%
Lithium Chloride (LiCl)~11%

Procedure: Prepare a saturated solution by adding excess salt to deionized water in a sealed desiccator. Allow the headspace to equilibrate for 24 hours before introducing samples.

Key Experimental Protocols

Protocol 1: Gravimetric Method for Hygroscopicity Classification

This protocol provides a fundamental, low-cost method to classify the hygroscopicity of a new pyrazole amine salt.

Objective: To determine the moisture uptake of a sample after 24 hours of exposure to a high-humidity environment (e.g., ~75% RH).

Materials:

  • Pyrazole amine salt (pre-dried in a vacuum oven at a suitable temperature).

  • Analytical balance (4 decimal places).

  • Static desiccator.

  • Saturated sodium chloride (NaCl) solution.

  • Shallow weighing dish (e.g., watch glass).

Procedure:

  • Prepare the Controlled Environment: Prepare a saturated NaCl solution in the bottom of the desiccator as described in Table 2. Seal and let it equilibrate for at least 24 hours.

  • Sample Preparation: Place approximately 10-20 mg of the pre-dried salt into a tared weighing dish. Accurately record the initial weight (W_initial).

  • Exposure: Carefully place the open weighing dish containing the sample into the equilibrated desiccator. Seal the desiccator tightly.

  • Incubation: Store the desiccator at a constant temperature (e.g., 25°C) for 24 hours.

  • Final Weighing: Quickly remove the weighing dish from the desiccator and immediately weigh it. Record the final weight (W_final).

  • Calculation: Calculate the percentage weight gain using the formula: % Weight Gain = ((W_final - W_initial) / W_initial) * 100

Interpretation of Results (Based on European Pharmacopoeia classification):

  • Non-hygroscopic: < 0.2% weight gain.

  • Slightly hygroscopic: ≥ 0.2% and < 2% weight gain.

  • Hygroscopic: ≥ 2% and < 15% weight gain.

  • Very hygroscopic: ≥ 15% weight gain.

  • Deliquescent: Sufficient water is absorbed to form a liquid.

References

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine: A Multi-Modal Analytical Comparison

Executive Summary & Strategic Rationale In the development of fluorinated heterocyclic pharmacophores, N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a challenging scaffold due to the interplay of a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of fluorinated heterocyclic pharmacophores, N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine represents a challenging scaffold due to the interplay of a basic amine, a tautomeric pyrazole, and a terminal fluoride.[1] While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput screening, it frequently fails to distinguish between regioisomers (N1- vs. C3-pyrazole attachment) and defluorinated impurities.[1]

This guide objectively compares High-Field 1H NMR (600 MHz) against LC-MS and 19F NMR, demonstrating why 1H NMR is the superior definitive method for structural validation of this specific scaffold.[1]

The "Product" Under Review

The "product" here is the 1H NMR Analytical Workflow designed to resolve the unique spectral features of this molecule:

  • Chirality-Induced Diastereotopicity: The C1 chiral center renders the C2 methylene protons non-equivalent.[1]

  • Fluorine Coupling: The

    
     nucleus splits the C3 protons into a distinct doublet-of-multiplets pattern (
    
    
    
    Hz).[1]
  • Tautomeric Broadening: The pyrazole NH requires specific solvent conditions for observation.

Comparative Analysis: 1H NMR vs. Alternatives

The following table summarizes the performance of 1H NMR compared to standard alternatives for this specific fluorinated amine.

Feature1H NMR (Recommended) LC-MS (ESI+) 19F NMR
Primary Utility Full structural connectivity & stereochemical insight.[1]Molecular weight confirmation & trace impurity detection.[2][1]Quantitation of fluorinated impurities.[2]
Isomer Resolution High. Distinguishes 3-yl vs. 5-yl pyrazole attachment via coupling constants (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1]
Low. Indistinguishable mass for regioisomers.[2][1]Medium. Chemical shift changes are subtle; lacks connectivity data.[2][1]
Stereochemistry High. Detects diastereotopic protons at C2 (indicates chiral center integrity).[1]None. Cannot see chirality without chiral columns.Low.
Sample Destructiveness Non-destructive.[2][1]Destructive.[2][1]Non-destructive.[2][1]
Limit of Detection Moderate (~0.1 mg).[1]Excellent (pg range).[1]Good.
Decision Framework

Use LC-MS for yield checks.[2][1] Use 1H NMR for lot release and structural certification.

Theoretical Prediction vs. Experimental Reality[2]

The Molecule

Structure: N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Formula:


[1][3]
The Analytical Challenge: Diastereotopicity

A common error in analyzing this spectrum is expecting the C2-methylene protons (beta to the amine) to appear as a simple quartet or quintet. Because C1 is a chiral center (bonded to Pyrazole, N-Ethyl, H, and the fluoro-ethyl chain), the protons on C2 are diastereotopic . They are chemically non-equivalent and will appear as complex multiplets, often distinct from each other.[2]

Figure 1: Analytical Workflow. Note that only 1H NMR provides the connectivity data required to validate the chiral center's influence on the backbone.

Detailed 1H NMR Spectrum Analysis

Solvent Selection: DMSO-


 is preferred over CDCl

.[2][1]
  • Reasoning: DMSO slows the proton exchange of the pyrazole NH and the aliphatic amine NH, often allowing them to be visualized as broad singlets.[2] In CDCl

    
    , these protons often disappear or broaden into the baseline.[2]
    
Predicted Chemical Shifts & Assignments (DMSO- , 600 MHz)
PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
Py-NH Pyrazole N-H12.5 - 13.0br s-Exchangeable; may be invisible.[1]
Py-H5 Pyrazole CH7.60d

Characteristic 3-subst.[1] pyrazole.[2][1][4]
Py-H4 Pyrazole CH6.25d

Upfield aromatic.[1]
C3-H

4.50dt

,

Key Signal. Large doublet split by H.
C1-H

3.85t (or dd)

Deshielded by N and Aromatic ring.[1]
N-CH2 Ethyl

2.45 - 2.55m (q)

Overlaps with DMSO solvent peak.[1]
C2-H(a)

(Propyl)
2.15mComplexDiastereotopic proton A.
C2-H(b)

(Propyl)
1.95mComplexDiastereotopic proton B.
N-H Amine N-H1.5 - 2.0br s-Broad, wanders with concentration.[1]
Ethyl-CH3 Ethyl

1.05t

Classic triplet.[2][1]
Deep Dive: The Fluorine Signature

The most distinct feature of this spectrum is the signal for the


 group. It does not appear as a standard triplet.[2][1]
  • Mechanism: The two protons on C3 are split by the geminal Fluorine atom (

    
    , spin 1/2) with a massive coupling constant (
    
    
    
    Hz).
  • Appearance: This creates a "Doublet of Triplets" (dt) or "Doublet of Multiplets." The two halves of the signal are separated by ~0.08 ppm (at 600 MHz).

Figure 2: Splitting Tree for C3-H (


). The large red split is caused by Fluorine; the smaller blue split is caused by the neighboring C2 protons.

Experimental Protocol (Self-Validating System)

To ensure the spectrum is valid and not an artifact of impurities, follow this protocol.

Step 1: Sample Preparation[1][2][6]
  • Weigh 5.0 - 10.0 mg of the amine.[1]

  • Dissolve in 0.6 mL DMSO-

    
     .
    
    • Critical: Ensure the DMSO is dry. Water peaks can overlap with the key C1-H or C2-H signals.[1]

  • Add 1 drop of TFA-d (Optional).[1]

    • Why? If the amine or pyrazole NH peaks are too broad, acidification protonates the nitrogens, sharpening the CH signals and shifting the exchangeable protons downfield (away from the aliphatic region).

Step 2: Acquisition Parameters[1][2]
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (Minimum) to 64.[1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reason: The terminal

      
       protons have different relaxation times than the aromatic pyrazole protons. A shorter D1 may lead to integration errors, making the ratio of Pyrazole:Ethyl chain look incorrect (e.g., 1:0.8 instead of 1:1).
      
Step 3: Validation Criteria (The "Pass/Fail" Check)
  • Integration Check: Calibrate the Pyrazole H5 doublet to 1.00. The Ethyl

    
     triplet must integrate to 3.00 (
    
    
    
    ).
  • Fluorine Coupling Check: Measure the distance between the two main components of the C3-H signal. It must be 46-48 Hz . If it is <20 Hz, the fluorine is likely gone (hydrolysis to alcohol).

  • Diastereotopic Check: Verify that the region 1.9 - 2.3 ppm contains two distinct multiplet clusters. If it is a single clean quintet, the C1 chiral center may have racemized or the structure is incorrect (e.g., linear isomer).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][1] (Standard text for J-coupling constants).

  • Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[2][1] (Source for diastereotopic proton analysis).[1][5][6]

  • OpenOChem. (n.d.).[2][1] Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link] (Validation of chirality-induced splitting).[1]

  • Royal Society of Chemistry. (2014). Supplementary Information: NMR Characterization of Amine Salts. Green Chemistry. Retrieved from [Link] (Reference for amine chemical shifts).[1]

  • MDPI. (2022).[1] Synthesis and NMR Characterization of Pyrazole Derivatives. Molbank.[2][1] Retrieved from [Link] (General pyrazole shift data).[1]

  • Gryff-Keller, A., & Szczeciński, P. (2016).[2][7] Spin-spin coupling constants involving fluorine nucleus in fluoroalkanes. ResearchGate. Retrieved from [Link] (Source for

    
     values).
    

Sources

Comparative

LC-MS characterization data for N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

This guide provides an in-depth technical analysis of the LC-MS characterization of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine . It is designed for analytical chemists and medicinal chemists requiring a robust, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS characterization of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine . It is designed for analytical chemists and medicinal chemists requiring a robust, self-validating protocol for identifying this fluorinated building block and distinguishing it from critical process impurities.

Executive Summary

N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (Calculated MW: 171.12 Da) is a functionalized pyrazole scaffold often used in fragment-based drug discovery. The incorporation of a fluorine atom on the propyl chain and an ethyl group on the amine introduces unique ionization and retention behaviors compared to standard alkyl-amines.

This guide compares two analytical approaches:

  • Standard C18 Characterization: Establishing baseline retention.

  • Fluorophenyl (F-Phenyl) Enhanced Selectivity: A superior alternative for separating the target from des-fluoro impurities and regioisomers.

Part 1: Comparative Analysis of Analytical Methods

The "performance" in this context refers to the separation efficiency (Selectivity,


)  and MS sensitivity  of the analytical method used to characterize the product.
Comparison: C18 vs. Fluorophenyl Stationary Phases
FeatureMethod A: Standard C18 Method B: Fluorophenyl (Recommended) Scientific Rationale
Retention Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

+ Dipole-Dipole (F-F interactions)
The fluorine atom on the analyte interacts specifically with the fluorinated stationary phase, increasing retention relative to non-fluorinated impurities.
Selectivity (

) for Des-fluoro Impurity
Low (

)
High (

)
C18 struggles to resolve the small hydrodynamic radius difference of H vs. F. F-Phenyl exploits the electronegativity difference.
Peak Shape (Basic Amine) Prone to tailing (Silanol interaction)Sharper peaksFluorophenyl phases often have different surface chemistry that mitigates secondary silanol interactions with the secondary amine.
MS Sensitivity StandardEnhancedBetter separation from matrix/solvent front reduces ion suppression.

Verdict: While C18 is sufficient for crude purity checks, Method B (Fluorophenyl) is the validated choice for definitive characterization and impurity profiling.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system: the presence of specific fragment ions (Part 3) confirms the structure, while the resolution of the critical pair (Target vs. Des-fluoro) validates the chromatographic suitability.

Sample Preparation
  • Diluent: 50:50 Methanol:Water (v/v) + 0.1% Formic Acid.

    • Reasoning: Methanol ensures solubility of the lipophilic pyrazole; acid stabilizes the basic amine in the protonated state

      
      , preventing adsorption to glass vials.
      
  • Concentration: 10 µg/mL (for full scan); 1 µg/mL (for MS/MS).

LC-MS Conditions (Method B - Optimized)
  • Instrument: UHPLC coupled to Q-TOF or Orbitrap (High Resolution recommended).

  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.1 x 100 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Divert to waste to remove salts)

    • 8.0 min: 95% B (Linear ramp)

    • 10.0 min: 95% B

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 25 V (Moderate voltage prevents in-source fragmentation of the labile ethyl-amine).

  • Scan Range: m/z 50 – 500.

Part 3: Characterization Data & Fragmentation Analysis

MS1 Spectrum (Full Scan)
  • Observed Parent Ion:

    
     Da.
    
  • Isotopic Pattern: Distinctive A+1 peak (approx. 9-10% relative abundance due to Carbon-13). No Chlorine/Bromine pattern.

MS2 Fragmentation Pathway (Structural Fingerprint)

The fragmentation of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine follows a predictable pathway driven by the basicity of the secondary amine and the stability of the pyrazole ring.

Fragment Ion (m/z)Loss (Neutral)Proposed Structure / Mechanism
172.12 Parent

152.11 -20 Da (HF)Characteristic Fluorine Signature. Elimination of Hydrogen Fluoride (HF) from the propyl chain, forming a double bond (alkene).
127.06 -45 Da (NH(Et))Alpha-Cleavage. Loss of the ethylamine moiety. Cleavage occurs at the C-N bond adjacent to the pyrazole-propyl linkage.
69.03 -103 DaPyrazole Ring Ion. Formation of the protonated pyrazole cation

.
Visualization: Fragmentation Pathway

The following diagram illustrates the logical fragmentation cascade used to confirm the molecular structure.

FragmentationPathway cluster_0 Diagnostic Ions Parent Parent Ion [M+H]+ m/z 172.12 Frag1 Fragment A: Loss of HF [M+H-HF]+ m/z 152.11 Parent->Frag1 - 20 Da (HF Elimination) Frag2 Fragment B: Alpha Cleavage (Loss of Ethylamine) m/z 127.06 Parent->Frag2 - 45 Da (C-N Cleavage) Frag3 Fragment C: Pyrazole Ring [C3H5N2]+ m/z 69.03 Frag2->Frag3 Ring Fragmentation

Caption: MS/MS fragmentation pathway. The loss of 20 Da (HF) is the primary diagnostic for the fluorinated propyl chain.

Part 4: Impurity Profiling (The "Comparison" in Practice)

In a synthesis context, this product must be distinguished from its likely precursors and by-products.

CompoundStructure Differencem/z (

)
Retention (Method B)
Target Product -F, -NH-Et 172.12 4.5 min
Des-fluoro Impurity -H instead of -F154.133.8 min (Earlier elution due to loss of F-interaction)
N,N-Diethyl Impurity Tertiary Amine (+Et)200.155.2 min (Later elution due to increased hydrophobicity)
Regioisomer (N-Propyl) Isomeric Alkyl chain172.124.2 min (Requires high-res chromatography to resolve)

Part 5: Analytical Decision Tree

Use this logic flow to select the correct experimental setup based on your specific data needs.

DecisionTree Start Start: Characterization Goal Purity Goal: Crude Purity Check Start->Purity Structure Goal: Structural Validation Start->Structure Impurity Goal: Trace Impurity Profiling Start->Impurity MethodA Method A: C18 Column (Fast, Generic) Purity->MethodA MethodB Method B: F-Phenyl Column (High Selectivity) Structure->MethodB Impurity->MethodB MS_Low Low Res MS (QQQ/SQ) MethodA->MS_Low MS_High High Res MS (Q-TOF/Orbitrap) MethodB->MS_High

Caption: Workflow selector. Use Method B (F-Phenyl) with High-Res MS for definitive structural confirmation and impurity analysis.

References

  • Valko, K., et al. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. Available at: [Link]

  • Kipper, K., et al. (2020).[2] Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives. Journal of Chromatography A. Available at: [Link]

  • ACS Publications. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]

Sources

Validation

Analytical Comparison Guide: HPLC Method Development for N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a self-validating, high-resolution HPLC method for a complex fluorinated basic amine by comparing orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a self-validating, high-resolution HPLC method for a complex fluorinated basic amine by comparing orthogonal stationary phase chemistries.

Executive Summary & Structural Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine requires navigating three distinct structural challenges:

  • The Secondary Amine (N-Ethyl): Highly basic (pKa ~9.5), prone to severe peak tailing due to secondary interactions with the stationary phase.

  • The Fluorinated Alkyl Chain: Exhibits unique electronegativity, demanding orthogonal selectivity that standard hydrophobic phases often fail to provide.

  • The Pyrazole Ring: A polar, electron-rich heterocycle that opens the door for targeted

    
     interactions.
    

Standard C18 columns rely almost entirely on dispersive hydrophobic forces, which are insufficient for resolving closely related fluorinated impurities. As a Senior Application Scientist, my approach relies on exploiting the molecule's specific functional groups through targeted stationary phase chemistry, moving beyond generic alkyl phases to achieve baseline resolution and symmetrical peak shapes.

Workflow Step1 1. Target Analysis N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Step2 2. Mechanistic Profiling Identify Basic Amine, Fluorine & Pyrazole Moieties Step1->Step2 Step3 3. Column Screening Evaluate C18 vs. Polar-Embedded vs. PFP Phases Step2->Step3 Step4 4. Thermodynamic Control Optimize Mobile Phase (pH 2.5) to Suppress Silanols Step3->Step4 Step5 5. System Suitability Validate Asymmetry < 1.5 and Resolution > 2.0 Step4->Step5

Fig 1: Step-by-step HPLC method development workflow for fluorinated basic amines.

Mechanistic Causality: The Silanol Effect and Orthogonal Selectivity

The Root Cause of Peak Tailing

When analyzing basic amines, the primary adversary is peak tailing. In reversed-phase liquid chromatography (RPLC), basic compounds are positively charged at standard working pH ranges (pH 2–8). These cations interact strongly with free, ionized silanols (


) residing on the silica support surface. This secondary ion-exchange mechanism disrupts the ideal Gaussian peak shape, leading to peak tailing and compromised quantitative accuracy 1.

To counteract this, we must apply thermodynamic control : operating the mobile phase at a low pH (e.g., pH 2.5) ensures that residual silanols are fully protonated and neutral, effectively suppressing these parasitic ionic interactions 2.

Why PFP Outperforms C18 for Fluorinated Pyrazoles

While lowering the pH mitigates tailing, it does not solve the selectivity issue. Standard C18 phases cannot easily distinguish between the target molecule and its des-fluoro impurity.

Pentafluorophenyl (PFP) stationary phases provide highly orthogonal selectivity. The electronegative fluorine atoms on the PFP ring create strong carbon-fluorine dipoles, enabling unique dipole-dipole interactions with the fluorinated alkyl chain of our target analyte 3. Furthermore, the electron-deficient PFP ring acts as a Lewis acid, facilitating strong


 interactions with the electron-rich pyrazole ring, a mechanism entirely absent in alkyl phases 4.

Mechanism cluster_C18 Standard C18 Phase cluster_PFP PFP Phase Analyte Target Analyte (Fluorinated Pyrazole Amine) C18_Hydro Hydrophobic Partitioning (Alkyl Chain) Analyte->C18_Hydro Primary C18_Silanol Ion-Exchange (Residual Silanols) Analyte->C18_Silanol Secondary (Tailing) PFP_Pi π-π Interactions (Pyrazole Ring) Analyte->PFP_Pi Orthogonal PFP_Dipole Dipole-Dipole (C-F Bond) Analyte->PFP_Dipole Orthogonal

Fig 2: Chromatographic interaction mechanisms of C18 vs. PFP stationary phases.

Comparative Column Performance Data

To objectively evaluate the optimal stationary phase, we compared three distinct column chemistries under identical low-pH mobile phase conditions (0.1% Formic Acid in Water/Acetonitrile). The goal was to resolve the target analyte from its critical des-fluoro impurity while maintaining strict peak symmetry.

Column ChemistryPrimary InteractionsRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Standard C18 (e.g., ZORBAX Eclipse Plus)Dispersive / Hydrophobic4.2 min2.156,5001.4
Polar-Embedded C18 (e.g., SymmetryShield RP18)Hydrophobic + Silanol Shielding3.8 min1.459,2001.8
PFP (Pentafluorophenyl) (e.g., Ascentis Express F5)Hydrophobic +

+ Dipole
5.6 min1.1214,5003.2

Data Synthesis:

  • Standard C18 failed the symmetry requirement (

    
     > 1.5) due to unshielded silanol interactions and failed to baseline-resolve the des-fluoro impurity (
    
    
    
    < 2.0).
  • Polar-Embedded C18 successfully shielded the silanols, bringing the tailing factor into an acceptable range (

    
     = 1.45), but lacked the specific selectivity required for robust resolution.
    
  • PFP demonstrated superior performance. The multi-modal interaction mechanism not only provided excellent peak shape (

    
     = 1.12) but generated massive resolution (
    
    
    
    = 3.2) by specifically interacting with the fluorine atom on the target analyte.

Self-Validating Experimental Protocol

A robust analytical method must prove its own reliability before any unknown samples are injected. The following protocol incorporates a System Suitability Test (SST) as a strict gating mechanism. If the SST criteria are not met, the system is not validated for the run.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. (Note: Formic acid buffers the pH to ~2.7, ensuring the secondary amine is protonated while suppressing silica silanol ionization).

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Setup
  • Column: Pentafluorophenyl (PFP) Core-Shell, 100 x 2.1 mm, 2.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C (Thermodynamic stabilization reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 230 nm (optimal for pyrazole absorbance).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 60% B

    • 7.5 - 7.6 min: 60% to 5% B

    • 7.6 - 10.0 min: 5% B (Re-equilibration)

Step 3: Sample Preparation
  • Accurately weigh 10.0 mg of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine reference standard.

  • Dissolve in 10.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile) to prevent solvent-mismatch peak distortion (fronting).

  • Spike with 0.1% (w/w) of the des-fluoro impurity to create the Resolution Standard .

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 4: System Suitability Testing (The Self-Validation Gate)

Inject the Resolution Standard five consecutive times. The system is only considered "Valid" and ready for sample analysis if it meets the following causality-driven criteria:

  • Retention Time Precision: %RSD ≤ 1.0% (Validates pump delivery and column equilibration).

  • Peak Tailing Factor (

    
    ):  ≤ 1.5 for the main peak (Validates that silanol interactions are successfully suppressed).
    
  • Resolution (

    
    ):  ≥ 2.0 between the target analyte and the des-fluoro impurity (Validates the dipole-dipole selectivity of the PFP phase).
    
  • Theoretical Plates (

    
    ):  ≥ 10,000 (Validates column bed integrity and optimal linear velocity).
    

References

  • Element Lab Solutions.Peak Tailing in HPLC.
  • Chrom Tech, Inc.What Causes Peak Tailing in HPLC?
  • LCGC International.A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.
  • LCGC International.Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices.

Sources

Comparative

Validating the Purity of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine: Elemental Analysis vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Methodological Comparison Guide & Experimental Protocol Executive Summary: The Analytical Challenge In preclinical drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Methodological Comparison Guide & Experimental Protocol

Executive Summary: The Analytical Challenge

In preclinical drug development, the structural integrity and absolute purity of synthetic building blocks dictate the reliability of downstream biological assays. N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine (Molecular Formula: C₈H₁₄FN₃) is a specialized fluorinated pharmacophore. Its structural features—a basic secondary amine, a pyrazole ring, and a terminal aliphatic fluorine—present unique analytical challenges.

While chromatographic techniques (HPLC-UV/MS) are standard for assessing relative organic purity, they are fundamentally blind to inorganic salts and residual non-UV-active solvents. To establish a self-validating analytical system , researchers must rely on absolute mass balance techniques. This guide objectively compares Elemental Analysis (EA) via combustion against Quantitative ¹H NMR (qNMR) and HPLC-MS , providing field-proven protocols and causality-driven insights to ensure rigorous purity validation[1].

Molecular Profiling & Theoretical Baseline

Before initiating any empirical validation, the theoretical mass fractions of the target molecule must be established. Elemental Analysis relies on comparing experimental data against these exact theoretical values.

  • Chemical Formula: C₈H₁₄FN₃

  • Exact Mass: 171.117 g/mol

  • Molecular Weight: 171.219 g/mol

Theoretical Mass Fractions:

  • Carbon (C): 56.12%

  • Hydrogen (H): 8.24%

  • Nitrogen (N): 24.54%

  • Fluorine (F): 11.10%

Analytical Rule of Thumb: For a compound to be considered >98% pure for pharmaceutical use, the experimental CHN values must fall within ±0.4% of these theoretical calculations [2].

Methodological Comparison: EA vs. qNMR vs. HPLC-MS

To build a robust purity profile, it is critical to understand the mechanistic strengths and blind spots of each analytical technique.

A. Elemental Analysis (Combustion CHNS/F)

Elemental analysis is a foundational technique that determines the total mass fraction of carbon, hydrogen, and nitrogen [3].

  • The Causality of the Method: The sample is subjected to "flash combustion" at ~1050°C in an oxygen-rich environment. This completely destroys the molecular structure, converting elements into gaseous oxides (CO₂, H₂O, N₂), which are separated by gas chromatography and quantified via a Thermal Conductivity Detector (TCD) [2][3].

  • The Fluorine Complication: The C-F bond in our target molecule is exceptionally strong. During standard combustion, fluorine can form CF₄ gas instead of HF. CF₄ resists further oxidation and traps carbon, leading to artificially low %C readings. Expert Insight: To prevent this, a defluorinating agent (such as MgO or V₂O₅) must be added to the combustion capsule. This binds the fluorine as a solid inorganic fluoride, releasing all carbon as CO₂.

B. Quantitative ¹H NMR (qNMR)

qNMR determines absolute purity by comparing the integral of a target proton signal against an internal standard (IS) of known purity [1].

  • The Causality of the Method: Unlike UV detection, which relies on variable extinction coefficients, the NMR signal area is strictly proportional to the number of resonating nuclei. By using a highly pure internal standard (e.g., Maleic acid), the exact molar ratio of the analyte can be calculated [1].

C. HPLC-UV/MS
  • The Causality of the Method: Separates the target molecule from structurally related synthetic impurities based on polarity. However, because the pyrazole and secondary amine moieties are highly basic, they will interact with residual silanols on standard silica columns, causing severe peak tailing. A volatile buffer (e.g., 10 mM Ammonium Acetate, pH 9) is required to keep the amine unprotonated and ensure sharp peaks.

Quantitative Comparison Matrix
ParameterElemental Analysis (EA)Quantitative ¹H NMR (qNMR)HPLC-UV/MS
Primary Output Absolute Mass Balance (%)Absolute Organic Purity (%)Relative Organic Purity (%)
Detects Inorganics? Yes (Indirectly via mass deficit)No (Unless they contain ¹H)No
Structural Info None (Destructive) [3]High (Non-destructive) [1]Partial (m/z via MS)
Sample Required 1 - 3 mg5 - 15 mg< 1 mg
Cost / Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / High Throughput
Best Used For Final lot release, salt verificationReference standard calibrationReaction monitoring, impurity profiling

Experimental Protocols: A Self-Validating System

To achieve a self-validating system, the following protocols must be executed orthogonally. If the compound is pure, the results from all three methods will converge.

Protocol 1: CHN Combustion Analysis (Modified for Fluorinated Amines)
  • Sample Preparation: Accurately weigh 1.50 to 2.00 mg of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine into a combustible tin capsule using a microbalance (resolution 0.001 mg).

  • Matrix Modification: Add ~2 mg of Magnesium Oxide (MgO) powder to the capsule. Reasoning: MgO acts as a halogen scavenger, preventing the formation of CF₄ and protecting the quartz combustion tube from HF degradation.

  • Combustion: Drop the sealed capsule into the elemental analyzer furnace set to 1050°C with a dynamic pulse of ultra-pure O₂ (99.999%).

  • Detection & Calculation: The resulting gases are swept through a reduction column (to convert NOₓ to N₂) and separated via a GC column. Quantify CO₂, H₂O, and N₂ via TCD.

  • Validation Criteria: Experimental values must be: C (55.72% - 56.52%), H (7.84% - 8.64%), N (24.14% - 24.94%).

Protocol 2: Absolute Purity via ¹H qNMR
  • Standard Selection: Select TraceCERT® Maleic Acid (purity ≥ 99.9%) as the internal standard. Its singlet at ~6.3 ppm will not overlap with the pyrazole protons (typically 7.5-8.0 ppm) or the aliphatic chain.

  • Sample Preparation: Weigh exactly 10.00 mg of the analyte and 5.00 mg of Maleic Acid into the same vial. Dissolve completely in 600 µL of DMSO-d₆.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum at 600 MHz. Critical Step: Set the relaxation delay (D1) to 60 seconds (D1 ≥ 5 × T1 of the slowest relaxing proton) to ensure complete spin relaxation and quantitative integration [1].

  • Data Processing: Integrate the maleic acid singlet (2 protons) and the isolated pyrazole CH proton (1 proton). Calculate absolute purity using the mass ratio and integral ratio.

Protocol 3: Chromatographic Purity via HPLC-MS
  • Column: Use a base-deactivated C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm) to handle the basic amine.

  • Mobile Phase: Solvent A: 10 mM Ammonium Acetate in Water (pH 9.0). Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV at 210 nm and 254 nm. Confirm the main peak identity via positive Electrospray Ionization (ESI+) MS, looking for the [M+H]⁺ ion at m/z 172.1.

Decision Matrix & Workflow Visualization

To ensure absolute confidence in batch release, researchers should follow the orthogonal workflow mapped below. Relying on a single method invites risk; converging data from EA, qNMR, and HPLC guarantees scientific integrity.

G Start N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Batch Synthesis HPLC HPLC-UV/MS (Organic Impurity Profile) Start->HPLC qNMR 1H qNMR (Absolute Mass Fraction) Start->qNMR EA Elemental Analysis (CHNS Mass Balance) Start->EA Decision Orthogonal Concordance? (Variance < ±0.4%) HPLC->Decision qNMR->Decision EA->Decision Pass Validated for Preclinical Use (High Purity) Decision->Pass Yes Fail Investigate Discrepancy (Salts, Solvents, Inorganics) Decision->Fail No

Figure 1: Orthogonal purity validation workflow for fluorinated pyrazole amines.

Conclusion

For complex molecules like N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine, no single analytical technique provides a complete picture of purity. HPLC-MS confirms the absence of synthetic byproducts, qNMR provides non-destructive absolute quantification of the organic framework, and Elemental Analysis acts as the ultimate mass-balance gatekeeper , ensuring that the sample is free from invisible inorganic salts or trapped solvents. By integrating these three methodologies into a cohesive, self-validating protocol, drug development professionals can guarantee the integrity of their preclinical data.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at:[Link]

  • Jordi Labs. "CHNO by Combustion | Oxidation." Available at:[Link]

  • Elementar. "Elemental analysis: operation & applications." Available at: [Link]

Validation

Spectroscopic Comparison of N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Isomers

Executive Summary Context: N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a high-value pharmacophore often found in JAK inhibitors and kinase-modulating candidates. Its structural complexity arises from two distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine is a high-value pharmacophore often found in JAK inhibitors and kinase-modulating candidates. Its structural complexity arises from two distinct isomerism types: enantiomerism (due to the chiral center at C1) and tautomerism (inherent to the pyrazole ring).

The Challenge: While enantiomers (


 vs. 

) exhibit identical scalar physical properties, their biological activities often diverge drastically. Furthermore, the rapid proton exchange of the pyrazole moiety complicates standard NMR analysis, often leading to broadened or averaged signals that mask impurities.

The Solution: This guide compares three advanced spectroscopic workflows to resolve these isomers: 19F-NMR with Chiral Solvating Agents (CSAs) , Vibrational Circular Dichroism (VCD) , and Chiral HPLC . We prioritize 19F-NMR for its unique leverage of the fluorine atom as a sensitive "spy" nucleus.

Part 1: Structural Landscape & Isomer Definition

Before selecting an analytical method, one must define the target. This molecule presents a "dynamic" structural landscape.

  • Configurational Isomers (Enantiomers): The C1 position (alpha to the amine) is chiral.

    • Target: Resolution of (

      
      ) and (
      
      
      
      ) enantiomers.
  • Constitutional Isomers (Tautomers): The pyrazole ring exists in equilibrium between the

    
    - and 
    
    
    
    - forms.
    • Impact: In protic solvents (MeOH, H2O), this exchange is fast, averaging NMR signals. In aprotic solvents (DMSO, CDCl3), distinct tautomers may appear, complicating integration.

Visualization: Isomerism Hierarchy

IsomerHierarchy Root N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine Chiral Configurational Isomers (Fixed) Root->Chiral C1 Center Tautomer Tautomers (Dynamic Equilibrium) Root->Tautomer Pyrazole NH R_Iso (1R)-Enantiomer Chiral->R_Iso S_Iso (1S)-Enantiomer Chiral->S_Iso PHz_1H 1H-Pyrazole (Major in DMSO) Tautomer->PHz_1H Fast Exchange PHz_2H 2H-Pyrazole (Minor/Transient) Tautomer->PHz_2H

Caption: Hierarchy of isomerism. Analytical methods must distinguish R/S enantiomers despite the background noise of pyrazole tautomerization.

Part 2: Comparative Analytical Methods

Method A: 19F-NMR with Chiral Derivatization (The "Smart" Approach)

Standard 1H-NMR cannot distinguish enantiomers. However, the fluorine atom at the C3 position serves as a built-in sensor. By converting the secondary amine into a diastereomeric amide using a chiral auxiliary (e.g., Mosher's acid chloride), the fluorine signals of the


 and 

isomers shift to distinct frequencies.
  • Mechanism: The chiral auxiliary creates a distinct magnetic environment for the fluorine atom in the

    
    -diastereomer versus the 
    
    
    
    -diastereomer.
  • Advantage: 19F-NMR has a wide chemical shift range (~400 ppm) and zero background noise from biological matrices.

Method B: Vibrational Circular Dichroism (VCD) (The "Absolute" Approach)

VCD measures the differential absorption of left vs. right circularly polarized IR light.[1] Unlike X-ray crystallography, VCD works on oils and liquids , which is typical for this amine class.

  • Mechanism: Comparison of the experimental VCD spectrum with a DFT-calculated spectrum allows for the assignment of absolute configuration (

    
     or 
    
    
    
    ) without reference standards.[2]
  • Advantage: Non-destructive; requires no derivatization.

Method C: Chiral HPLC (The "Preparative" Approach)

High-Performance Liquid Chromatography using polysaccharide-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mechanism: Steric and hydrogen-bonding interactions between the amine and the chiral selector cause differential retention times.

  • Advantage: Allows for both analysis and isolation of pure enantiomers.[3]

Part 3: Performance Comparison Data

The following table synthesizes performance metrics for resolving N-Ethyl-3-fluoro-1-(1H-pyrazol-3-yl)propan-1-amine isomers.

Feature19F-NMR (Derivatized) VCD Spectroscopy Chiral HPLC
Primary Output Enantiomeric Excess (% ee)Absolute Configuration (

)
Purity & Isolation
Sample State Solution (CDCl3/DMSO)Neat Oil or Conc. SolutionSolution
Sample Req. < 5 mg (Destructive)~10-50 mg (Recoverable)< 1 mg (Analytical)
Resolution High (

ppm)
High (Spectral Fingerprint)High (

)
Throughput Medium (Requires Reaction)Low (1-4 hours/sample)High (15 min/sample)
Cost Low (Standard NMR)High (Specialized Instrument)Medium (Columns + Solvents)
Key Limitation Requires chemical modificationComputationally intensiveRequires method development

Part 4: Experimental Protocols

Protocol 1: 19F-NMR Enantiomeric Excess Determination

This protocol uses α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to create diastereomers.

  • Sampling: Dissolve 5 mg of the amine sample in 0.6 mL of anhydrous CDCl3 in a clean vial.

  • Base Addition: Add 3.0 equivalents of dry pyridine to scavenge HCl.

  • Derivatization: Add 1.2 equivalents of (

    
    )-(+)-MTPA-Cl.
    
  • Incubation: Shake at room temperature for 15 minutes. The reaction is usually instantaneous for secondary amines.

  • Acquisition: Transfer to an NMR tube. Acquire a 19F-NMR spectrum (min. 64 scans).

    • Note: Ensure proton decoupling is OFF to observe F-H coupling if needed, though broadband decoupling usually yields sharper singlets for integration.

  • Analysis: Integrate the -CF3 signals (from the Mosher group) and the -CH2F signals (from the analyte). The ratio of the split signals corresponds directly to the

    
     ratio.
    
Protocol 2: Chiral HPLC Screening Workflow

Since pyrazoles can be basic, mobile phase pH control is critical.

  • Column Selection: Start with Lux Cellulose-2 or Chiralpak AD-H (Amylose based).

  • Mobile Phase Preparation:

    • Phase A: n-Hexane (with 0.1% Diethylamine to suppress tailing).

    • Phase B: Ethanol or Isopropanol.

  • Gradient Screen: Run a linear gradient from 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic pyrazole) and 210 nm.

  • Optimization: If resolution (

    
    ) < 1.5, switch to "Polar Organic Mode" (100% Acetonitrile with 0.1% DEA) which often favors pyrazole separation.
    
Visualization: Analytical Decision Tree

DecisionTree Start Start: Unknown Isomer Sample Goal What is the primary goal? Start->Goal Config Determine Absolute Configuration (R vs S) Goal->Config Unknown Structure Quant Quantify Purity (% ee) Goal->Quant QC / Batch Analysis Isolate Isolate Pure Isomer Goal->Isolate Synthesis VCD Method: VCD (Compare w/ DFT) Config->VCD NMR Method: 19F-NMR (Mosher Derivatization) Quant->NMR Fast/Low Cost HPLC Method: Prep HPLC (Polysaccharide Col) Quant->HPLC Routine Isolate->HPLC

Caption: Decision matrix for selecting the optimal spectroscopic method based on research goals.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2.

  • 19F NMR for Chirality: Ulatowski, F., et al. "Analysis of Enantiomeric Purity of Chiral Amines using 19F NMR." Journal of Organic Chemistry.

  • VCD Methodology: Nafie, L. A. "Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of Absolute Configuration."[1] Annual Review of Physical Chemistry.

  • Chiral Separation of Fluorinated Amines: Application Guide for Chiralpak/Lux Columns. Phenomenex / Daicel Technical Notes.

Sources

Comparative

Pharmacokinetic Profile Comparison of Pyrazole-Based Amine Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the pyrazole ring has emerged as a privileged scaffold, featured in numerous FDA-approved therapeutics ranging from kinase inhibitors (e.g., Crizot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the pyrazole ring has emerged as a privileged scaffold, featured in numerous FDA-approved therapeutics ranging from kinase inhibitors (e.g., Crizotinib) to anti-inflammatory agents (e.g., Celecoxib)[1]. Among these, pyrazole-based amine derivatives (such as 5-aminopyrazoles) offer a highly versatile framework. The exocyclic amine provides a critical vector for hydrogen bonding—often essential for kinase hinge-region binding—while the pyrazole core modulates the overall physicochemical profile[2].

The Causality Behind the Scaffold Choice: Why choose a pyrazole amine over an imidazole or triazole amine? The answer lies in fundamental physical chemistry. Pyrazole possesses a basic


 of approximately 2.5, making it significantly less basic than its bioisostere, imidazole (

~7.1)[3].
  • Reduced hERG Liability: Highly basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The attenuated basicity of the pyrazole core mitigates this risk.

  • Improved Membrane Permeability: At physiological pH (7.4), imidazoles are heavily protonated, which restricts passive diffusion across lipid bilayers. Pyrazoles remain largely un-ionized, drastically improving intestinal absorption and blood-brain barrier (BBB) penetration[3].

  • Metabolic Shielding: The adjacent nitrogen atoms (N1 as a hydrogen bond donor, N2 as an acceptor) create a unique electron distribution that resists rapid oxidative metabolism compared to electron-rich pyrroles or highly polar triazoles.

Comparative Pharmacokinetic Profiling

To objectively evaluate the pharmacokinetic (PK) performance of pyrazole-amine derivatives, we must benchmark them against alternative nitrogen-containing heterocycles. The data synthesized below represents average parameters observed during lead optimization campaigns for kinase inhibitors.

Table 1: Quantitative PK Parameter Comparison
Pharmacokinetic ParameterPyrazole-Amine DerivativesImidazole-Amine AnalogsTriazole-Amine Analogs
Basic

~2.5 - 3.0~7.0 - 7.5~1.5 - 2.0
Lipophilicity (LogP) 2.0 - 3.5 (Optimal)1.5 - 2.5 (Hydrophilic)0.5 - 1.5 (Highly Polar)
In Vitro Half-Life (HLM) 45 - 60 min20 - 30 min30 - 45 min
Oral Bioavailability (F%) 40% - 60%15% - 30%50% - 70%
Volume of Distribution (Vd) 1.5 - 3.0 L/kg> 5.0 L/kg (Tissue trapping)< 1.0 L/kg
hERG Inhibition Liability LowModerate to HighLow

Data Interpretation: While triazoles offer excellent metabolic stability, their high polarity often results in poor target engagement (low LogP) and rapid renal clearance. Imidazoles suffer from high first-pass metabolism and lysosomal trapping due to their basicity. Pyrazole-amines strike the optimal balance, delivering favorable oral bioavailability and extended half-lives without compromising safety[1].

Experimental Workflows for PK Profiling

Generating reliable PK data requires robust, self-validating experimental designs. Below are the standard operating protocols for profiling pyrazole-amine derivatives, including the mechanistic reasoning behind each methodological choice.

Protocol 1: Biorelevant Equilibrium Solubility (FaSSIF/FeSSIF)

Standard aqueous buffers often underestimate the solubility of pyrazole amines. Because these compounds are weakly basic, their solubility is highly pH-dependent and heavily influenced by physiological surfactants[4].

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0).

  • Incubation: Add excess solid compound to 1 mL of media. Incubate via shake-flask method at 37°C for 24 hours.

  • Phase Separation (Critical Step): Isolate the supernatant using ultracentrifugation (100,000 × g for 15 min).

    • Causality: We strictly avoid syringe filtration. Lipophilic pyrazole derivatives often adsorb non-specifically to filter membranes, leading to false-low solubility readings.

  • Quantification: Analyze via LC-UV/MS.

  • Self-Validation System: Concurrently run a highly soluble standard (Propranolol) and a poorly soluble standard (Amiodarone) to validate the discriminatory power of the biorelevant media.

Protocol 2: In Vitro Microsomal Stability (CYP450 Metabolism)

The exocyclic amine on the pyrazole ring is a primary soft spot for CYP3A4-mediated N-dealkylation.

  • Master Mix: Prepare a solution containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of the pyrazole-amine test compound in phosphate buffer (pH 7.4).

    • Causality: The 1 µM concentration is chosen to ensure the substrate concentration is well below the Michaelis constant (

      
      ). This guarantees first-order kinetics, which is mathematically required for accurate intrinsic clearance (
      
      
      
      ) calculation.
  • Initiation: Start the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Quench immediately in 150 µL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Self-Validation System: Run a parallel incubation without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability (e.g., hydrolysis) rather than enzymatic metabolism, preventing misinterpretation of the clearance mechanism.

Protocol 3: In Vivo Pharmacokinetic Profiling (Rodent IV/PO)
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Tween 80, and 85% Saline.

    • Causality: Pyrazole amines require co-solvents to prevent precipitation upon intravenous injection. Precipitation in the bloodstream creates an artificial "depot effect," falsely prolonging the measured half-life.

  • Dosing: Administer IV at 1 mg/kg and PO at 5 mg/kg to Sprague-Dawley rats.

  • Sampling: Collect serial blood samples via a jugular vein catheter up to 24 hours post-dose.

  • Self-Validation System: Use LC-MS/MS with a SIL-IS to correct for matrix effects and ion suppression. Calculate mass balance to ensure extraction recovery exceeds 85%.

Structural Optimization & Metabolic Pathways

When a pyrazole-amine derivative exhibits suboptimal PK (e.g., rapid clearance), structural optimization is required. A common strategy is halogenation [5]. Substituting a hydrogen atom on the pyrazole ring with a chlorine or fluorine atom can block metabolic soft spots. Chlorine introduces stronger hydrophobic interactions that can enhance target binding, while fluorine provides metabolic stability with minimal steric disruption[5].

PK_Workflow Start Synthesize Pyrazole-Amine Derivatives InVitro In Vitro ADME Profiling (HLM, PAMPA, Solubility) Start->InVitro Decision Metabolic Stability > 70% remaining? InVitro->Decision Optimize Structural Optimization (Halogenation/Steric Shielding) Decision->Optimize No InVivo In Vivo PK Studies (Rodent IV/PO) Decision->InVivo Yes Optimize->InVitro Lead Lead Candidate Selection InVivo->Lead

Workflow for the pharmacokinetic optimization of pyrazole-amine derivatives.

Understanding the clearance mechanisms is vital for rational drug design. The primary metabolic route for these derivatives is typically CYP450-mediated N-dealkylation at the exocyclic amine, followed by Phase II glucuronidation.

Metabolism Core Pyrazole-Amine Core CYP CYP450 Metabolism (Liver Microsomes) Core->CYP N_Oxidation N-Oxidation (Minor Pathway) CYP->N_Oxidation N_Dealkylation Amine Dealkylation (Major Pathway) CYP->N_Dealkylation Phase2 Phase II Conjugation (Glucuronidation) N_Oxidation->Phase2 N_Dealkylation->Phase2 Excretion Renal Excretion Phase2->Excretion

Primary metabolic pathways and clearance mechanisms for pyrazole-amine scaffolds.

Conclusion

Pyrazole-based amine derivatives offer a superior pharmacokinetic profile compared to highly basic imidazoles and highly polar triazoles. By leveraging their unique


 and hydrogen-bonding capabilities, medicinal chemists can design molecules that avoid hERG liabilities, resist lysosomal trapping, and maintain high oral bioavailability. Adhering to the self-validating experimental protocols outlined above ensures that the PK data driving your lead optimization campaign is both accurate and biologically relevant.
References
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - nih.gov - 2

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - mdpi.com - 4

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies - researchgate.net - 1

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - ijnrd.org - 5

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC - nih.gov - 3

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